Product packaging for (+)-Withaphysalin D(Cat. No.:CAS No. 91599-21-2)

(+)-Withaphysalin D

Cat. No.: B13908347
CAS No.: 91599-21-2
M. Wt: 466.6 g/mol
InChI Key: LNINXSFPCHLADE-OZKLRMFXSA-N
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Description

Natural Products in Drug Discovery: A Historical and Contemporary Perspective

For millennia, natural products have been a cornerstone of traditional medicine. itmedicalteam.pltandfonline.com Ancient civilizations documented the use of plant-derived substances for a variety of ailments. itmedicalteam.pl This historical reliance on nature's pharmacy has laid the groundwork for modern drug discovery. nih.gov A significant number of contemporary drugs are either natural products or their derivatives. mdpi.com Even with the advent of combinatorial chemistry, natural products continue to be a major source of novel drug leads due to their inherent structural diversity and biological activity. itmedicalteam.plnih.gov

The transition from traditional remedies to modern pharmaceuticals began with the isolation of active compounds, such as morphine from the opium poppy in 1803. itmedicalteam.pltandfonline.com This was followed by the discovery of other important molecules like quinine (B1679958) and strychnine. itmedicalteam.pl A landmark in the history of natural product-derived drugs is the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicin, a compound found in willow tree bark. nih.govfrontiersin.org The discovery of penicillin from the fungus Penicillium notatum in the 20th century revolutionized medicine and highlighted the therapeutic potential of microbial metabolites. itmedicalteam.pltandfonline.com It is estimated that a large percentage of the world's population still relies on traditional medicines for primary healthcare, and a significant portion of modern drugs have their origins in these traditional uses. itmedicalteam.pl

The Withaphysalins Class: Origin, Distribution, and Structural Diversity

Withaphysalins belong to the larger class of withanolides, which are C28 steroidal lactones built on an ergostane-type skeleton. nih.govpsu.eduresearchgate.net These compounds are predominantly found in the Solanaceae family, also known as the nightshade family. nih.govresearchgate.netresearchgate.net Genera such as Physalis, Withania, Dunalia, Iochroma, and Acnistus are known sources of withaphysalins. psu.eduacs.org

The defining structural feature of withaphysalins is the oxidation at the C-18 methyl group, which can exist as an alcohol, aldehyde, or carboxylic acid. psu.edu In the case of the aldehyde or acid, cyclization with the hydroxyl group at C-20 can occur, forming a hemiacetal or a lactone, respectively. psu.edugoogle.com This structural feature, combined with other modifications on the steroid nucleus and the side chain, leads to a vast structural diversity within this subclass of withanolides. researchgate.net

Discovery and Initial Characterization of (+)-Withaphysalin D within the Withanolide Family

This compound is a naturally occurring withanolide that was first isolated from Physalis minima var. indica. researchgate.net It is chemically known as ergosta-2,5,24-triene-18,26-dioic acid, 14,20,22-trihydroxy-1-oxo-, gamma-lactone delta-lactone, (22R)-. ontosight.ai Like other withanolides, its structure is based on a modified ergostane (B1235598) skeleton. nih.govpsu.edu

The withanolide family is characterized by a C28 steroid framework where C-22 and C-26 are oxidized to form a δ-lactone ring. nih.govresearchgate.net Over 900 withanolides have been identified to date, showcasing immense structural variety. researchgate.net This diversity arises from various oxidative functionalizations at different positions of the carbocyclic skeleton and the side chain. researchgate.net Withanolides are broadly classified into types based on the side chain, with further subdivisions based on skeletal modifications. researchgate.netsci-hub.se Withaphysalins are a specific subtype characterized by the aforementioned C-18 oxidation and subsequent cyclization. psu.eduresearchgate.net

Significance of this compound as a Bioactive Natural Product

This compound has garnered scientific interest due to its potential biological activities. Research has indicated that it possesses anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai These activities are attributed to its unique and complex chemical structure. ontosight.ai

In silico studies have identified this compound as a potential inhibitor of key enzymes implicated in disease. For instance, it has shown promising binding affinity to human catechol-O-methyltransferase (COMT), an enzyme relevant to Parkinson's disease therapy. genominfo.orgnih.gov Additionally, it has been identified as a potential inhibitor of kallikrein-related peptidase 2 (KLK2), a target in prostate cancer therapy. frontiersin.org These computational findings highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further research, including in vivo studies, is necessary to fully elucidate its pharmacological profile and therapeutic potential. ontosight.ai

Detailed Research Findings on this compound

CategoryResearch FindingSource
Biological Activity Exhibits potential anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai
Enzyme Inhibition (In Silico) Identified as a potential inhibitor of human catechol-O-methyltransferase (COMT). genominfo.orgnih.gov
Enzyme Inhibition (In Silico) Identified as a potential inhibitor of kallikrein-related peptidase 2 (KLK2). frontiersin.org
Binding Affinity (COMT) Docking studies showed a better binding affinity and inhibition constant compared to some FDA-approved drugs. genominfo.org
Binding Affinity (KLK2) Exhibited high binding affinity and stable interactions with the catalytic residues of KLK2 in docking and molecular dynamics simulations. frontiersin.org
Structural Stability (KLK2) Molecular dynamics simulations suggested that the KLK2-(+)-Withaphysalin D complex maintains structural stability. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O6 B13908347 (+)-Withaphysalin D CAS No. 91599-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91599-21-2

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione

InChI

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1

InChI Key

LNINXSFPCHLADE-OZKLRMFXSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C(=O)O2)O)C)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C(=O)O2)O)C)C

Origin of Product

United States

Isolation, Structural Elucidation, and Chemodiversity of + Withaphysalin D

Plant Sources and Phytogeographical Distribution of (+)-Withaphysalin D-Producing Species

Specific Genera and Species of Origin

This compound is primarily isolated from plants belonging to the genus Physalis, within the Solanaceae family. ijprajournal.com The most prominent source of this specific compound is Physalis minima , an annual herb. ijprajournal.comvulcanchem.com This plant is also known by common names such as pygmy groundcherry or native gooseberry.

Geographical and Ecological Factors Influencing Production

Physalis minima is a pantropical herb, considered native to warm temperate and subtropical regions around the world. ijprajournal.commedcraveonline.com Its distribution spans across India, Malaysia, China, Australia, and parts of Africa and the Americas. ijprajournal.comresearchgate.netnaturalis.nl It often grows as a weed in disturbed areas and is adaptable to various soil types, particularly sandy soil. medcraveonline.com

The production and accumulation of withanolides, including this compound, in Physalis species are significantly influenced by environmental and geographical factors. researchgate.net Studies on withanolide-producing plants have shown that various abiotic stressors can enhance the synthesis of these secondary metabolites. numberanalytics.commdpi.com

Key influencing factors include:

Light: The spectrum and intensity of light can alter the phytochemical profile of Physalis fruits. One study on P. minima demonstrated that cultivation under different colored shade nets affected the concentration of bioactive compounds. semanticscholar.org Generally, increased light exposure can boost withanolide production. numberanalytics.com UV-B radiation, in particular, has been shown to increase the accumulation of withanolides in Physalis peruviana shoot cultures. nih.gov

Temperature: Optimal temperature ranges for the growth and development of Physalis are typically between 13°C and 18°C. scielo.br High temperatures above 30°C can be detrimental, while moderate heat stress has been investigated as a potential elicitor for withanolide production. scielo.brnih.gov

Water and Salinity: Stress conditions such as drought and soil salinity are known to induce an increase in withanolide production in plants like Withania somnifera, a related Solanaceae species. numberanalytics.commdpi.com This stress response is a defense mechanism that involves the upregulation of secondary metabolite pathways.

Geographical Location: Variations in the physalin content of P. minima have been observed in plants from different geographical locations, highlighting the role of the complete ecological niche in influencing the plant's chemistry. researchgate.net

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of pure this compound from its plant matrix is a multi-step process that requires a combination of effective extraction and high-resolution chromatographic techniques.

Selection of Solvents and Extraction Techniques

The choice of solvent is critical for efficiently extracting withanolides from plant material. Due to their moderately polar nature, polar organic solvents are most effective.

Solvent Selection: For the specific extraction of this compound from the aerial parts of Physalis minima, 95% ethanol (B145695) has been successfully used. vulcanchem.comphcog.com Methanol (B129727) is another common solvent used for extracting physalins and withanolides from Physalis species. researchgate.net Studies optimizing withanolide extraction often point to aqueous alcoholic solutions (e.g., 70% methanol or ethanol) as providing optimal yields. nih.gov

Extraction Techniques: Modern extraction methods are often employed to improve efficiency and reduce the degradation of thermolabile compounds. Ultrasonication-assisted extraction is a documented method for obtaining this compound, where dried plant material is sonicated with 95% ethanol. vulcanchem.com Other advanced techniques applicable to withanolide extraction include microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE), which offer advantages such as reduced solvent consumption and shorter extraction times. numberanalytics.com

High-Resolution Separation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate this compound. This requires multiple chromatographic steps.

A documented successful purification protocol involves the following stages vulcanchem.com:

Macroporous Resin Chromatography: The crude ethanol extract is first fractionated using a D101 macroporous resin column, eluting with ethanol-water gradients. This step serves as an initial clean-up and enrichment of the target compounds.

Medium-Pressure Liquid Chromatography (MPLC): The active fractions from the resin column are further purified on silica (B1680970) gel columns using MPLC. A typical mobile phase for this step is a dichloromethane-methanol gradient.

Preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity is preparative HPLC. Using a mobile phase such as 50% methanol-water allows for the isolation of pure this compound. vulcanchem.com

Other advanced chromatographic techniques are also widely used for the separation of complex withanolide mixtures, including High-Speed Counter-Current Chromatography (HSCCC) and Ultra-High-Performance Liquid Chromatography (UHPLC). mdpi.comacs.org HSCCC is particularly advantageous as it is a liquid-liquid technique that avoids irreversible adsorption of the sample onto a solid support. mdpi.com

TechniqueStationary Phase / SystemMobile PhasePurposeReference
Ultrasonic ExtractionDried aerial parts of P. minima95% EthanolInitial Crude Extraction vulcanchem.com
Macroporous Resin ChromatographyD101 ResinEthanol-Water GradientsPrefractionation vulcanchem.com
Medium-Pressure Liquid Chromatography (MPLC)Silica GelDichloromethane-Methanol EluentsFractionation vulcanchem.com
Preparative HPLC(Not specified, likely C18)50% Methanol-WaterFinal Purification vulcanchem.com
High-Speed Counter-Current Chromatography (HSCCC)n-hexane/ethyl acetate (B1210297)/methanol/water(Biphasic liquid system)Separation of Withanolides mdpi.com

Spectroscopic and Spectrometric Techniques Utilized for Structural Elucidation of this compound

The definitive structure of this compound was elucidated using a combination of advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

The core methods used for structural determination are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complex structure of withanolides.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the types and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Analysis of this compound spectra confirms the presence of key structural features, including four methyl groups and two carbonyl carbons. vulcanchem.comconicet.gov.ar

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the complete structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings (H-H correlations). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons (C-H correlations). Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for linking different fragments of the molecule. vulcanchem.comresearchgate.netresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement. imrpress.comphcog.com For this compound, the molecular formula is established as C₂₈H₃₄O₆. vulcanchem.com

The combined data from these techniques confirmed the structure of this compound as a tetracyclic ergostane (B1235598) with a δ-lactone ring in the side chain (C-22/C-26) and a γ-lactone ring formed by the cyclization of the C-18 methyl group. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of this compound. vulcanchem.com Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide a detailed picture of the molecule's connectivity and stereochemistry.

¹H NMR analysis of this compound reveals characteristic signals for its steroidal framework. Key resonances include those for two tertiary methyl groups, one secondary methyl group, and a methyl group on an oxygenated carbon. acs.org Additionally, signals corresponding to three oxygenated methines and two deshielded geminal vinyl protons are observed. acs.org

The ¹³C NMR spectrum is equally informative, confirming the presence of 28 carbon atoms. researchgate.net Analysis of the spectrum reveals the presence of four methyl groups and two carbonyl carbons. vulcanchem.com Specific chemical shifts indicate the presence of a δ-lactone and a γ-lactone ring. vulcanchem.com The configuration of various stereocenters can be inferred from the coupling constants and through-space correlations observed in NOESY experiments.

Table 1: Key NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
H₃-18 1.17 (s) ---
H₃-19 1.23 (s) ---
H₃-21 1.05 (d, J=7.0 Hz) ---
H₃-28 1.49 (s) ---
H-6 3.25 (d, J=2.2 Hz) ---
H-22 4.65 (td, J=2.5, 11.8 Hz) ---
H-15 5.06 (dd, J=3.4, 8.6 Hz) ---
H₂-27 6.05 (s), 6.64 (s) ---
C-14 --- 86.7
C-17 --- 86.0
C-15 --- 79.5
C-22 --- 76.8
C-24 --- 81.3
C-26 --- 166.3
C-27 --- 129.3
C-25 --- 139.0

Data compiled from multiple sources. Specific assignments may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular formula and gaining insights into the structural fragments of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, HRMS establishes its molecular formula as C₂₈H₃₄O₆. vulcanchem.com

Electron impact (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. wikipedia.org The dissociation of the molecular ion into smaller, charged fragments can help to identify key structural motifs within the molecule. msu.edu The analysis of these fragmentation pathways, often guided by established rules of mass spectral fragmentation, allows for the confirmation of the proposed structure. wikipedia.org For instance, the loss of specific neutral molecules like water or carbon monoxide can indicate the presence of hydroxyl or carbonyl groups, respectively. savemyexams.com

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS provide extensive data on connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule like this compound. researchgate.netmit.edu This technique requires the formation of a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted in a unique pattern that is dependent on the precise three-dimensional arrangement of the atoms. mit.edu

The analysis of this diffraction pattern allows for the creation of an electron density map, from which the exact spatial coordinates of each atom can be determined. mit.edu For chiral molecules, anomalous dispersion effects can be used to definitively establish the absolute stereochemistry, resolving any ambiguity that may remain after other spectroscopic analyses. mit.edu The successful application of X-ray crystallography to withanolides has been reported for several analogs, confirming their complex stereochemical features. researchgate.netresearchgate.net

Other Spectroscopic Methods (e.g., UV, IR, ECD/ORD) for Elucidating Structural Features

In addition to NMR, MS, and X-ray crystallography, other spectroscopic techniques contribute to the comprehensive structural characterization of this compound.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of chromophores like conjugated systems. The UV spectrum of this compound would be expected to show absorptions corresponding to the α,β-unsaturated ketone and lactone moieties present in its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ketones and lactones, and carbon-carbon double bonds (C=C). researchgate.net

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD and ORD are chiroptical techniques that are particularly useful for stereochemical analysis in solution. wikipedia.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the spatial arrangement of chromophores and can be used to determine the absolute configuration by comparing experimental data with theoretically calculated spectra. nih.gov ORD, a related technique, measures the rotation of plane-polarized light as a function of wavelength. wikipedia.org

Chemodiversity of Withaphysalins: Comparison with this compound

The withaphysalins are a diverse subclass of withanolides, characterized by a wide range of structural modifications. researchgate.net This chemodiversity is a result of various oxidative and rearrangement reactions that occur during their biosynthesis. frontiersin.orgnih.gov

Structural Similarities and Differences within the Withaphysalin Subclass

Withaphysalins share a common ergostane-type skeleton but exhibit significant variations in their oxygenation patterns, the nature of the side chain, and the stereochemistry at various centers. researchgate.net Key structural features that differentiate various withaphysalins include:

Lactone Formation: While this compound possesses a δ-lactone in the side chain, other withaphysalins may feature a γ-lactone or have an open-chain side chain. vulcanchem.com

Epoxidation: The presence and stereochemistry of epoxide rings, such as the 5β,6β-epoxide common in many withanolides, is a point of variation. researchgate.net

Hydroxylation: The number and position of hydroxyl groups on the steroidal nucleus and side chain contribute significantly to the diversity of this subclass.

Rearrangements: Some withaphysalins undergo skeletal rearrangements, leading to unique carbocyclic frameworks. researchgate.net

A comparative analysis of this compound with other withaphysalins, such as withaphysalin A, B, and C, reveals subtle yet important differences in their structures that can have a profound impact on their biological activities. dokumen.pubconicet.gov.ar

Table 2: Comparison of Selected Withaphysalins

Compound Key Structural Features
This compound Contains a δ-lactone and a γ-lactone ring. vulcanchem.com
Withaphysalin A A known withaphysalin often isolated alongside other analogs. researchgate.net
Withaphysalin C A 13,14-seco withaphysalin with a hemiacetal arrangement. researchgate.netconicet.gov.ar
Withaphysalin F Another common withaphysalin analog. researchgate.net
Withaphysalin P Possesses a unique nine-membered ring. researchgate.net

Identification of Novel Withaphysalin Analogs Co-occurring with this compound

The phytochemical investigation of plants from the Physalis genus frequently leads to the isolation of novel withaphysalin analogs alongside known compounds like this compound. researchgate.netresearchgate.net The use of modern analytical techniques, particularly LC-MS/MS, has accelerated the discovery and characterization of these new natural products. nih.gov For example, studies on Physalis minima have resulted in the identification of several new withaphysalins, some of which exhibit unique structural features. researchgate.net The co-occurrence of these analogs provides valuable insights into the biosynthetic pathways of withanolides and highlights the remarkable chemodiversity of this class of compounds. frontiersin.orgnih.gov The structural elucidation of these novel analogs relies on the same suite of spectroscopic techniques employed for this compound, often involving extensive 1D and 2D NMR experiments and high-resolution mass spectrometry. researchgate.net

Biosynthetic Pathways and Metabolic Engineering of + Withaphysalin D

Precursor Identification and Early Biosynthetic Steps in (+)-Withaphysalin D Formation

The foundation of this compound is built from isoprene (B109036) units, which are synthesized through two distinct pathways within the plant cell. These initial steps are fundamental to the production of a vast array of terpenoids, including the withanolides.

Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways Contributions

The biosynthesis of withanolides, the class of compounds to which this compound belongs, utilizes precursors from both the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. oup.comresearchgate.netmedcraveonline.com These pathways work in concert to produce the isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). oup.com

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org This is then converted to mevalonic acid and subsequently to IPP. rsc.org The MEP pathway, located in the plastids, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to yield 1-deoxy-D-xylulose-5-phosphate (DXP), which is then converted through several steps to HMBPP, the precursor to both IPP and DMAPP. rsc.org While both pathways contribute to the isoprenoid pool, studies suggest that the MVA pathway may play a more significant role in providing the substrate flux for withanolide biosynthesis. oup.com

Early Steroidal Biosynthesis Leading to Withanolides

The IPP and DMAPP units generated from the MVA and MEP pathways are sequentially condensed to form larger prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP) are then joined head-to-head by squalene (B77637) synthase to produce squalene. nih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical branching point in sterol biosynthesis. nih.gov

Cycloartenol (B190886) synthase then catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the first cyclic precursor in the pathway. nih.gov A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into 24-methylenecholesterol (B1664013). oup.comnih.gov This molecule is a key intermediate and a branch point, leading either to the biosynthesis of brassinosteroids or, through the action of the enzyme sterol Δ24-isomerase (24ISO), towards the withanolide pathway by its conversion to 24-methyldesmosterol (B1221264). researchgate.netmdpi.compnas.org From this point, a cascade of oxidative reactions transforms the basic steroidal skeleton into the diverse array of withanolides, including the physalins. nih.gov

Enzymatic Transformations and Key Genes Involved in this compound Biosynthesis

The conversion of the basic steroidal framework into the structurally complex this compound is orchestrated by a suite of specialized enzymes. These enzymes catalyze a variety of reactions, including oxidations, glycosylations, and cyclizations, which are responsible for the vast structural diversity observed in withanolides.

Cytochrome P450 Monooxygenases (P450s) in Oxidative Modifications

Cytochrome P450 monooxygenases (P450s) are a large family of heme-containing enzymes that play a crucial role in the oxidative functionalization of the withanolide scaffold. nih.govfrontiersin.org These enzymes are responsible for introducing hydroxyl groups, creating epoxide rings, and catalyzing other oxidative modifications that are characteristic of physalins. nih.govnih.gov The biosynthesis of physalins from 24-methyldesmosterol is thought to involve a series of oxidations at various carbon positions, a process heavily reliant on diverse P450 enzymes. nih.gov

Transcriptome analysis of Physalis angulata has led to the identification of numerous P450 candidates potentially involved in physalin biosynthesis. nih.govresearchgate.net For instance, specific P450s are proposed to be responsible for C-22 and C-26 hydroxylation, which are critical steps in the formation of the characteristic lactone moiety found in many physalins. nih.gov Virus-induced gene silencing (VIGS) experiments have confirmed that down-regulating the expression of certain P450 candidates leads to a decrease in the accumulation of physalin-class compounds, providing strong evidence for their involvement in the biosynthetic pathway. mdpi.comnih.gov

Glycosyltransferases and Other Modifying Enzymes

Glycosyltransferases (GTs) are another important class of enzymes in the late stages of withanolide biosynthesis. biorxiv.orgresearchgate.net They catalyze the attachment of sugar moieties to the withanolide core, a process known as glycosylation. biorxiv.org This modification can significantly alter the solubility, stability, and biological activity of the resulting compounds, known as withanosides. biorxiv.orgresearchgate.net

In Withania somnifera, several GTs have been identified and functionally characterized. biorxiv.orgresearchgate.net For example, WsGT4 and WsGT6 have been shown to glycosylate various withanolide substrates using UDP-glucose or UDP-galactose as sugar donors. biorxiv.orgresearchgate.netbiorxiv.org While direct evidence for the glycosylation of this compound is not yet available, the presence and activity of these enzymes in related species suggest that similar modifications could occur in the biosynthesis of other physalins. Silencing of sterol glycosyltransferases has been shown to modulate withanolide biosynthesis, indicating a complex regulatory network. scite.ainih.gov

Other modifying enzymes, such as desaturases, methyltransferases, and cyclases, also contribute to the structural diversification of the physalin skeleton through reactions like desaturation, methylation, epoxidation, and cyclization. nih.govfrontiersin.org

Proposed Biosynthetic Route to the Physalin Skeleton of this compound

While the complete biosynthetic pathway to this compound has not been fully elucidated, a plausible route can be proposed based on the known intermediates and enzymatic reactions in withanolide and physalin biosynthesis. It is hypothesized that withanolides and withaphysalins serve as crucial intermediates in the pathway from lanosterol (B1674476) to physalins. nih.govfrontiersin.orgnih.gov

The journey likely begins with the withanolide core structure, which undergoes a series of oxidative modifications catalyzed by P450s to introduce hydroxyl groups and form the initial lactone rings. Subsequent enzymatic reactions, potentially involving other P450s and dehydrogenases, would then lead to the formation of the characteristic rearranged ergostane (B1235598) skeleton of physalins. The formation of the specific bicyclic ether system and the second lactone ring in this compound would require a series of highly specific and coordinated enzymatic steps. researchgate.net The identification of withaphysalins as intermediates suggests a stepwise construction of the final physalin structure. nih.govresearchgate.net Further research, including the functional characterization of the numerous candidate genes identified through transcriptomic and metabolomic studies, is necessary to fully unravel the precise sequence of events leading to this compound. nih.govnih.gov

Transcriptomic and Genomic Approaches for Biosynthetic Gene Cluster Discovery

The intricate stereochemistry of this compound and other withanolides points to a complex, enzyme-catalyzed biosynthetic pathway. While the complete pathway for this compound remains to be fully elucidated, significant progress has been made in understanding the biosynthesis of the broader withanolide class, primarily through studies on model organisms like Withania somnifera (Ashwagandha) and Physalis species. These studies provide a foundational framework for understanding how this compound is likely synthesized. The biosynthesis is hypothesized to originate from the sterol pathway, where precursors undergo a series of specific biochemical modifications including oxidation, hydroxylation, cyclization, and lactonization to create the diverse array of withanolide structures. nih.gov

Identification of Gene Clusters Related to this compound Production

Genomic and transcriptomic analyses have been pivotal in uncovering the genetic basis of withanolide production. Although a gene cluster exclusively for this compound has not been identified, research on withanolide-producing plants has revealed conserved biosynthetic gene clusters (BGCs) responsible for synthesizing the core withanolide skeleton.

By sequencing the genome of Withania somnifera, researchers have discovered conserved BGCs for withanolide biosynthesis. dntb.gov.ua, researcher.life A key finding was the identification of two distinct, yet related, gene clusters located on separate pseudochromosomes (10 and 2), which likely arose from a whole-genome duplication event. biorxiv.org These clusters contain genes encoding enzymes crucial for the biosynthetic process. biorxiv.org

Table 1: Characteristics of Withanolide Biosynthetic Gene Clusters in W. somnifera

Feature Cluster 1 (Pseudochromosome 10) Cluster 2 (Pseudochromosome 2)
Size ~1.14 Mb ~1.4 Mb
Contained Genes 18 full-length genes 13 full-length genes
Enzyme Families P450s, Sulfotransferases (SULFs), Acyltransferases (ACTs), Short-chain Dehydrogenases (SDHs), Δ24-isomerase (24ISO) P450s, 2-oxoglutarate-dependent dioxygenases (2OGDs)

| Expression | Predominantly in leaves | Predominantly in roots |

This table summarizes findings from genomic studies on Withania somnifera, which provide a model for understanding withanolide biosynthesis. biorxiv.org

Transcriptome analysis, which involves sequencing the RNA of specific plant tissues, complements genomic data by identifying genes that are actively expressed during withanolide production. plos.org Studies comparing the transcriptomes of leaf and root tissues of W. somnifera have identified differentially expressed genes, including various transcription factors and enzymes putatively involved in the withanolide pathway. nih.gov, nih.gov, researchgate.net For instance, analysis of salt-stressed W. somnifera showed downregulation of pathway genes like HMGS, FPPS, and WsCYP98A, providing more targets for future research. sciety.org These approaches have successfully generated large-scale transcriptomic datasets that serve as a vital resource for discovering the specific genes involved in the synthesis of various withanolides. nih.gov, plos.org

Functional Characterization of Biosynthetic Enzymes

A critical step after identifying candidate genes is to determine the function of the enzymes they encode. Several key enzymes in the withanolide biosynthetic pathway have been functionally characterized, providing insight into the step-by-step assembly of these complex molecules.

The biosynthesis of withanolides is understood to branch off from the general phytosterol pathway. pnas.org, frontiersin.org The isoprenoid precursors for this pathway are supplied by both the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways. frontiersin.org, nih.gov

Key characterized enzymes include:

Sterol Δ24-isomerase (24ISO): This enzyme catalyzes the first committed step in withanolide biosynthesis. pnas.org It converts 24-methylenecholesterol into 24-methyldesmosterol, channeling the substrate away from general sterol synthesis and into the specific withanolide pathway. pnas.org Its discovery marks a significant branch point for metabolic engineering efforts. pnas.org

Cytochrome P450s (CYPs): This superfamily of enzymes is responsible for the critical oxidative modifications that build the withanolide scaffold. Through heterologous expression studies, several P450s have been identified and characterized. For example, CYP87G1, CYP88C7, and CYP749B2 have been shown to perform the first three oxidative steps, leading to the formation of a withanolide aglycone. dntb.gov.ua, researcher.life Other functionally identified P450s include CYP88C10 and CYP88C8. biorxiv.org

Other Enzymes: Research has also identified a short-chain dehydrogenase (SDH2) and a sulfotransferase (SULF1) within the gene clusters that are involved in biosynthesis. biorxiv.org Upstream, enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) and squalene synthase (SQS) from the MVA pathway have been shown to have expression levels that correlate positively with withanolide accumulation, indicating their role in supplying precursors. nih.gov, frontiersin.org

Table 2: Functionally Characterized Enzymes in Withanolide Biosynthesis

Enzyme Enzyme Class Function Source Organism
24ISO Isomerase Converts 24-methylenecholesterol to 24-methyldesmosterol (first committed step) Withania somnifera, Physalis alkekengi
CYP87G1 Cytochrome P450 Catalyzes an early oxidative step in the pathway Withania somnifera
CYP88C7 Cytochrome P450 Catalyzes an early oxidative step in the pathway Withania somnifera
CYP749B2 Cytochrome P450 Catalyzes an early oxidative step in the pathway Withania somnifera
SDH2 Short-chain Dehydrogenase Involved in biosynthetic modifications of the withanolide scaffold Withania somnifera
SULF1 Sulfotransferase Involved in biosynthetic modifications of the withanolide scaffold Withania somnifera

| WsWRKY1 | Transcription Factor | Regulates expression of pathway genes like squalene synthase and epoxidase | Withania somnifera |

This table highlights key enzymes whose functions in the general withanolide biosynthetic pathway have been experimentally verified. dntb.gov.uabiorxiv.orgpnas.orgnih.govmdpi.com

Metabolic Engineering and Synthetic Biology Strategies for Enhanced this compound Production

The growing demand for withanolides for research and potential therapeutic applications has spurred the development of metabolic engineering and synthetic biology approaches to increase their production. nih.gov While strategies have not yet been tailored specifically for this compound, the methodologies developed for general withanolides provide a clear roadmap. The goal is to engineer biological systems for efficient, scalable, and sustainable production of these valuable compounds. nih.gov

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Heterologous expression, which involves transferring genes from the source plant into a more manageable host organism, is a cornerstone of synthetic biology. nih.gov It allows for the systematic reconstruction of biosynthetic pathways and the functional characterization of individual enzymes in a controlled environment. frontiersin.org

Saccharomyces cerevisiae (Yeast): Yeast is a popular host for metabolic engineering due to its well-understood genetics and rapid growth. dntb.gov.ua, researcher.life Researchers have successfully engineered yeast strains to produce withanolide precursors. By introducing the genes for enzymes like CYP87G1, CYP88C7, and CYP749B2 into yeast, scientists were able to reconstitute the initial oxidative steps of the withanolide pathway, validating the function of these enzymes and producing a key intermediate, the aglycone of withanoside V. dntb.gov.ua, researcher.life, biorxiv.org

Nicotiana benthamiana (Tobacco Plant): This model plant offers a platform for the rapid, transient expression of biosynthetic genes. nih.gov It has been used alongside yeast to verify the function of withanolide biosynthetic enzymes in planta. dntb.gov.ua, researcher.life This approach helps confirm that the enzymes behave as expected within a plant cellular environment.

Escherichia coli (Bacteria): Microbial hosts like E. coli are also being explored for withanolide production due to their fast growth rates and simple culture requirements. nih.gov, mdpi.com These systems hold promise for industrial-scale production once the full biosynthetic pathway is elucidated.

Optimization of Precursor Flux and Enzyme Activity

A major bottleneck in producing secondary metabolites is the limited availability of precursor molecules. Metabolic engineering aims to overcome this by redirecting metabolic flux towards the desired product. frontiersin.org

Enhancing Precursor Supply: The biosynthesis of withanolides depends on the isoprenoid precursors generated by the MVA and MEP pathways. nih.gov Strategies to boost production focus on upregulating key enzymes in these initial pathways. For example, studies have shown that overexpressing genes for enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) or squalene synthase (SQS) can lead to an increased pool of precursors available for withanolide synthesis. nih.gov, frontiersin.org

Targeting Branch Points: The identification of 24ISO as the enzyme for the first committed step in withanolide biosynthesis provides a critical target. pnas.org Upregulating the activity of 24ISO could effectively channel more 24-methylenecholesterol into the withanolide pathway, thereby increasing the final yield. pnas.org

Regulatory Gene Manipulation: Transcription factors are master regulators that control the expression of multiple genes within a pathway. The identification of transcription factors like WsWRKY1, which regulates genes in the phytosterol pathway leading to withanolides, offers a powerful tool. nih.gov, mdpi.com Overexpressing such regulatory genes can simultaneously activate a suite of biosynthetic genes, leading to a coordinated increase in production. mdpi.com

Bioreactor and Cell Culture Approaches for Controlled Biosynthesis

Cultivating whole plants for chemical extraction can be slow and subject to environmental variability. frontiersin.org In vitro plant tissue culture techniques offer an alternative for producing this compound and other withanolides in a controlled, contained, and sustainable manner. mdpi.com

Hairy Root and Cell Suspension Cultures: Agrobacterium-mediated transformation can be used to induce hairy root cultures, which are known for their genetic stability and rapid growth in hormone-free media. Hairy root cultures of W. somnifera have been successfully used to produce withanolides. nih.gov Similarly, cell suspension cultures provide a scalable system where production can be optimized by altering media components, nutrient feeding, and precursor addition. nih.gov, mdpi.com

Bioreactor Systems: To achieve industrial-scale production, plant cell and hairy root cultures can be grown in large-scale bioreactors. mdpi.com Bioreactors allow for precise control over environmental parameters such as pH, temperature, oxygen levels, and nutrient supply, enabling the optimization of cell growth and metabolite production. This approach paves the way for a consistent and high-yield supply of specific withanolides, moving beyond the limitations of agricultural production. nih.gov

Chemical Synthesis and Medicinal Chemistry Approaches of + Withaphysalin D

Total Synthesis Strategies for (+)-Withaphysalin D and its Stereoisomers

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. These endeavors are crucial for confirming the proposed structure, providing access to larger quantities for biological evaluation, and enabling the synthesis of analogs with potentially improved therapeutic properties.

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called disconnections. egrassbcollege.ac.inlibretexts.org For a complex steroidal molecule like this compound, this process involves identifying key structural features and strategic bond disconnections that lead to simplified precursors.

The core structure of this compound is a tetracyclic ergostane (B1235598) skeleton featuring a δ-lactone and a γ-lactone. A common retrosynthetic approach for such polycyclic structures is to disconnect the rings at strategic points. For instance, the synthesis might be planned by first constructing the A/B ring system and then appending the C/D rings, or vice versa. wikipedia.org A convergent synthesis, where different parts of the molecule are synthesized separately and then joined together, is often favored for complex molecules as it can be more efficient. wikipedia.org

A plausible disconnection strategy for this compound would involve:

Disconnection of the side chain: The complex side chain containing the δ-lactone could be disconnected from the steroidal nucleus, allowing for its separate synthesis and later attachment.

Disconnection of the D-ring lactone: The γ-lactone fused to the D-ring presents another key disconnection point.

Ring-closing reactions: The formation of the eight-membered B-ring and the six-membered A and C rings would rely on powerful ring-forming reactions.

The choice of specific disconnections is guided by the availability of reliable and stereocontrolled bond-forming reactions. egrassbcollege.ac.in

Key Synthetic Challenges and Methodological Advancements

The synthesis of withanolides like this compound is fraught with challenges, primarily due to their high degree of polyoxygenation and complex stereochemistry. chemrxiv.org Key hurdles include:

Stereocontrol: The molecule has multiple stereocenters, and controlling the stereochemistry at each center during synthesis is a major challenge. numberanalytics.com

Regioselectivity: The presence of multiple similar functional groups requires highly regioselective reactions to modify a specific site without affecting others. chemrxiv.org

Scalability: Synthesizing sufficient quantities of the compound for biological studies can be difficult and costly. numberanalytics.com

To overcome these challenges, chemists have developed various methodological advancements. The use of computer-aided retrosynthesis prediction can help in designing more efficient synthetic routes. researchgate.net Furthermore, the development of novel catalytic systems and stereoselective reactions has been instrumental in advancing the synthesis of complex natural products. rsc.org For instance, the Mukaiyama dehydrogenation has been used to create specific double bonds in the steroidal skeleton. chemrxiv.org

Stereoselective and Enantioselective Approaches in Complex Natural Product Synthesis

Achieving the correct three-dimensional arrangement of atoms is critical for the biological activity of a molecule. Stereoselective synthesis aims to produce a specific stereoisomer of a product. numberanalytics.com This can be achieved through various strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereochemistry. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction and is later removed. ethz.ch

Asymmetric Catalysis: This powerful technique uses a chiral catalyst to produce a chiral product from an achiral starting material. numberanalytics.com

In the context of synthesizing complex molecules like withanolides, diastereoselective reactions are crucial for setting the relative stereochemistry of multiple chiral centers within the molecule. ethz.ch Enantioselective synthesis, which selectively forms one of two enantiomers, is vital as different enantiomers of a drug can have vastly different biological activities. masterorganicchemistry.com Lipase-mediated resolution is one technique that has been used to separate enantiomers in the synthesis of related furanosesquiterpenes. mdpi.com

Semi-Synthetic Modifications of this compound and Withaphysalin Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a common strategy to produce analogs with improved properties. numberanalytics.com Given the difficulty in the total synthesis of withanolides, semi-synthesis starting from more abundant natural precursors is a practical approach. mdpi.com

Derivatization for Improved Bioavailability and Potency

The biological activity of a compound is often limited by its bioavailability—the extent to which it reaches its target in the body. nih.gov Derivatization, the process of chemically modifying a molecule, can be used to enhance properties like solubility, stability, and permeability, thereby improving bioavailability. hilarispublisher.comnih.gov

For withanolides, modifications often target the hydroxyl groups and the enone system. mdpi.com Common derivatization reactions include:

Acylation and Alkylation: Adding acyl or alkyl groups to hydroxyls can alter the molecule's polarity and its ability to cross cell membranes. numberanalytics.com

Michael Addition: The α,β-unsaturated ketone in ring A is a reactive site for Michael addition, allowing for the introduction of various substituents. mdpi.comnih.gov

Glycosylation: The addition of sugar moieties can impact a compound's solubility and transport. nih.gov

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are essential for guiding these modifications. For example, studies on other withanolides have shown that the presence of a 4β-hydroxy group can increase cytotoxic activity. nih.govresearchgate.net

Table 1: Examples of Semi-Synthetic Modifications of Withanolides and their Effects

Parent CompoundModificationEffect on ActivityReference
Withaferin AMichael addition at C-3Increased anti-proliferative activity mdpi.comnih.gov
Withaferin AAcylation at C-4 and C-27Varied effects on anti-proliferative activity mdpi.com
Withanolide DConversion of C-4 hydroxyl to ketoneReduced anti-proliferative activity mdpi.com

This interactive table allows for sorting and filtering based on the parent compound, modification type, and observed effect on biological activity.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule in the final steps of a synthesis. nih.gov This approach is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, accelerating the discovery of compounds with improved properties. mpg.de

Key LSF strategies applicable to withanolide precursors include:

C-H Functionalization: This involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. This is a powerful tool for modifying the carbocyclic skeleton. nih.govrsc.org

Photooxygenation: Inspired by biosynthetic pathways, this method can be used to introduce oxygen functionalities at specific positions. chemrxiv.org

Catalytic Hydroxylation: Using metal catalysts, hydroxyl groups can be introduced at specific sites, which can then serve as handles for further derivatization. nih.gov

A bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence has been successfully employed in the divergent synthesis of several withanolides, highlighting the power of LSF in accessing diverse structures. chemrxiv.org

Chemoenzymatic Synthesis of this compound Analogs

The total chemical synthesis of complex natural products like withanolides is often challenging, requiring numerous steps and presenting difficulties in achieving the desired stereocontrol. biorxiv.org Chemoenzymatic synthesis, which combines traditional chemical methods with the high selectivity of biological catalysts, offers a promising strategy to overcome these hurdles. nih.govnih.gov This approach leverages enzymes to perform specific transformations that are difficult to achieve with conventional chemical reagents, thereby streamlining the synthesis of complex molecules like this compound and its analogs. nih.govrsc.org

Integrating enzymatic steps into a synthetic route for this compound analogs involves designing a process where chemical synthesis provides a core scaffold or an advanced intermediate, which is then modified by one or more enzymes. academie-sciences.fr The biosynthesis of withanolides in plants like Withania somnifera involves a series of enzymatic steps, including oxidation, hydroxylation, epoxidation, and glycosylation, primarily catalyzed by cytochrome P450 enzymes (P450s) and other oxidoreductases. nih.govinnovareacademics.innih.gov These enzymes represent a powerful toolkit for late-stage functionalization in a synthetic context.

A potential chemoenzymatic route could begin with the chemical synthesis of a simplified withanolide precursor. This precursor, lacking the complex oxygenation patterns of the natural product, could then be subjected to enzymatic reactions. For instance, a specific P450 enzyme could introduce a hydroxyl group at a precise position on the steroid nucleus, a reaction that often suffers from low regioselectivity in traditional organic synthesis. nih.gov This hybrid approach can significantly reduce the number of steps, improve yields, and provide access to novel analogs that are inaccessible through purely chemical or biological methods. nih.gov The development of such processes relies on identifying and engineering robust biocatalysts that can accept synthetic substrates and function under process conditions. nih.govresearchgate.net

Table 1: Potential Enzymes from Withanolide Biosynthesis for Chemoenzymatic Applications

Enzyme ClassSpecific Enzyme ExamplePotential ReactionReference
Oxidosqualene Cyclases (OSCs)Cycloartenol (B190886) Synthase (CAS)Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form the initial steroid backbone (cycloartenol). nih.govinnovareacademics.in
Cytochrome P450 Monooxygenases (P450s)WsCYP98A, WsCYP76APerform regio- and stereo-specific hydroxylation and epoxidation reactions on the withanolide core. nih.gov
Squalene (B77637) Epoxidase (SE)Squalene EpoxidaseCatalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene, a key precursor. innovareacademics.in
Glycosyltransferases (GTs)-Transfer sugar moieties to the withanolide scaffold to create glycosylated analogs. innovareacademics.in

Biocatalysis is central to the chemoenzymatic strategy, prized for the exceptional selectivity (chemo-, regio-, and stereoselectivity) that enzymes provide. nih.gov In the context of the this compound scaffold, biocatalysis can be employed to perform challenging chemical transformations with surgical precision.

Regio- and Stereoselective Hydroxylation: Cytochrome P450s are particularly adept at this, acting as "nature's most versatile biological catalysts". nih.gov They can introduce hydroxyl groups onto unactivated carbon atoms of the steroid skeleton, a feat that is notoriously difficult to control using chemical oxidants. By selecting the appropriate P450 enzyme, it is possible to direct hydroxylation to a specific carbon, leading to a single desired isomer. nih.gov

Epoxidation: The 5β,6β-epoxy group is a common feature in many bioactive withanolides and is crucial for their activity. mdpi.com Enzymatic epoxidation offers a way to install this functional group with the correct stereochemistry, avoiding the formation of unwanted diastereomers.

Microbial Transformation: Whole-cell biotransformations using microorganisms can also be used. For example, microbial transformation has been successfully used to generate analogs of withaferin A. exlibrisgroup.com This method has the advantage of providing the necessary enzymes and cofactors within a cellular environment, sometimes allowing for multiple transformations in a single step.

The use of biocatalysis not only simplifies the synthesis but also opens the door to creating novel analogs by applying enzymes to precursors that are not found in nature, expanding the accessible chemical space for drug discovery. researchgate.net

Integration of Enzymatic Steps in Synthetic Routes

Medicinal Chemistry Design Principles Applied to this compound Scaffold

The withanolide scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. researchgate.net The design of new this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features contribute to biological activity. mdpi.comacs.org

Rational drug design involves making targeted modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, SAR studies on various withanolides have identified several key structural motifs that are critical for bioactivity. mdpi.comexlibrisgroup.com

Ring A/B System: The α,β-unsaturated enone system in Ring A and the 5β,6β-epoxide in Ring B are often essential for cytotoxic activity. mdpi.comnih.gov Modifications here, such as reduction of the double bond or opening of the epoxide ring, can dramatically alter the biological profile. The orientation of substituents at C-4 has also been shown to influence reactivity and activity. exlibrisgroup.com

Side Chain Lactone: The structure of the side chain, including the δ-lactone ring in this compound, is a major determinant of activity. Modifications to this lactone can modulate the compound's interaction with its cellular targets.

Hydroxylation Pattern: The presence and position of hydroxyl groups on the steroid core affect the molecule's polarity and ability to form hydrogen bonds with target proteins. SAR studies have shown that acetylation of hydroxyl groups, for instance at C-27, can increase lipophilicity and enhance cellular permeability, often leading to increased potency. mdpi.comexlibrisgroup.com Conversely, adding hydroxyl groups at certain positions, like C-12 or C-15, has been shown to decrease activity in some cases. acs.org

These insights allow medicinal chemists to rationally design new analogs. For example, a chemist might synthesize a series of analogs where the hydroxyl groups of this compound are selectively acetylated or etherified to probe the effect of lipophilicity on a specific biological endpoint. exlibrisgroup.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Withanolide Scaffolds

Structural MotifModificationImpact on BioactivityReference
Ring A2-en-1-one systemEssential for cytotoxicity and heat-shock-inducing activity (HSA). mdpi.comexlibrisgroup.comacs.org
Ring B5β,6β-epoxideEnhances cytotoxicity, though not always essential. mdpi.comexlibrisgroup.com
C-4 PositionHydroxyl (OH) or Acetoxy (OAc) groupIdentity and orientation can alter the reactivity of the Ring A enone system. exlibrisgroup.com
C-27 PositionAcetylation of hydroxyl groupGenerally enhances cytotoxicity and HSA, likely by increasing lipophilicity and cell permeability. mdpi.comexlibrisgroup.com
C-12 / C-15 PositionsIntroduction of hydroxyl groupCan decrease cytotoxicity and HSA. exlibrisgroup.comacs.org

While rational design focuses on making specific, hypothesis-driven changes, combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds to explore the chemical space around a scaffold more broadly. mdpi.com The this compound scaffold, with its multiple functional groups, is an excellent candidate for combinatorial diversification. researchgate.net

A typical combinatorial approach would involve:

Scaffold Synthesis: A common intermediate or the core scaffold of this compound is synthesized on a sufficient scale. mdpi.com

Diversification: The scaffold is then subjected to a series of parallel reactions. For example, the hydroxyl groups present on the molecule could be reacted with a library of different acyl chlorides, sulfonyl chlorides, or alkyl halides to generate a large array of esters, sulfonates, and ethers. mdpi.com

Screening: The resulting library of diverse analogs is then tested in high-throughput screening assays to identify compounds with desired biological activities.

This strategy, sometimes referred to as "biology-oriented synthesis," uses natural product scaffolds as a starting point to generate compound collections that are rich in three-dimensional complexity and sp3 character, features often lacking in traditional combinatorial libraries but present in successful drugs. mdpi.com By applying combinatorial methods to the this compound scaffold, researchers can quickly map out the SAR and discover novel analogs with improved or entirely new biological functions.

Pharmacological and Molecular Mechanisms of Action of + Withaphysalin D

Molecular Mechanisms of Anticancer Action of (+)-Withaphysalin D

This compound is a naturally occurring withanolide, a class of steroidal lactones primarily found in plants of the Solanaceae family, such as Physalis minima. vulcanchem.com While research into its specific anticancer mechanisms is ongoing, preliminary and computational studies have begun to shed light on its potential as a therapeutic agent. vulcanchem.comontosight.ai The compound's activity is rooted in its complex chemical structure, featuring a tetracyclic ergostane (B1235598) backbone with two lactone rings that are believed to be crucial for its biological interactions. vulcanchem.com Emerging evidence suggests that its anticancer effects are multifaceted, involving the induction of programmed cell death, interference with cell division, and inhibition of processes that support tumor growth and spread. ontosight.aifrontiersin.org

Induction of Apoptosis Pathways in Cancer Cells (e.g., extrinsic/intrinsic pathways)

Apoptosis, or programmed cell death, is a critical self-destruct mechanism that is often dysregulated in cancer cells. The process is broadly controlled by two main signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. mdpi.comthermofisher.com The extrinsic pathway is activated by external signals through cell surface death receptors, leading to the activation of initiator caspase-8. wikipedia.orgnih.gov The intrinsic pathway is triggered by internal cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. mdpi.comthermofisher.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. wikipedia.org

Research indicates that this compound possesses pro-apoptotic capabilities. vulcanchem.comontosight.ai Computational analyses using Prediction of Activity Spectra for Substances (PASS) have predicted that this compound has significant apoptosis-agonist properties, with a high probability of inducing this effect. frontiersin.orgfrontiersin.org These predictive models suggest that the compound's pro-apoptotic action may be linked to its ability to inhibit specific enzymes, such as kallikrein-related peptidase 2 (KLK2), which is involved in cancer progression. frontiersin.orgfrontiersin.org

While detailed experimental validation of the specific apoptotic pathway modulated by this compound is still emerging, preliminary studies have noted its cytotoxic and apoptotic effects in liver (HepG2) and breast (MCF-7) cancer cell lines at concentrations above 10 μM. vulcanchem.com Furthermore, studies on structurally related withanolides provide contextual clues. For instance, withametelin, a compound tested alongside this compound, was shown to induce apoptosis in non-small cell lung cancer cells via the intrinsic pathway. nih.govresearchgate.net This was evidenced by an increase in the Bax/Bcl-2 ratio, translocation of cytochrome c, and the activation of caspase-9 and caspase-3. nih.govresearchgate.net

Table 1: Predicted Apoptosis-Related Activity of this compound

Predicted Activity Probability (Pa)
Apoptosis agonist 0.404 - 0.892
Antineoplastic 0.404 - 0.892

Data sourced from computational PASS (Prediction of Activity Spectra for Substances) analysis. frontiersin.orgfrontiersin.org

Cell Cycle Arrest in Specific Phases (e.g., G0/G1, G2/M)

The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure genetic fidelity. Cancer cells often have defective checkpoints, leading to uncontrolled proliferation. Therapeutic agents can exploit this by forcing cell cycle arrest at specific phases, such as G0/G1 or G2/M, which can prevent cell division and trigger apoptosis. jmb.or.kr

Currently, there is a lack of direct experimental studies defining the specific effect of this compound on cell cycle progression in cancer cells. However, the withanolide class of compounds, including the closely related withaphysalins, is known to interfere with the cell cycle. elsevier.eselsevier.es For example, withaphysalin F has been shown to arrest cancer cells in the G2/M phase. nih.govbvsalud.org This arrest is attributed to its ability to interfere with the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov Similarly, withaferin A and withametelin also induce G2/M arrest by disrupting mitotic spindle organization and downregulating key regulatory proteins like cdc2 and cyclin B1. nih.govelsevier.es These findings suggest a potential mechanism for this compound, although specific experimental confirmation is required.

Inhibition of Cell Proliferation and Metastasis

A hallmark of cancer is uncontrolled cell proliferation. Many natural products, including withanolides, exhibit antiproliferative activity by inducing cytotoxicity in cancer cells. imrpress.comcore.ac.uk Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality and involves complex processes of cell migration and invasion. researchgate.net

This compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential to inhibit proliferation. vulcanchem.com In a comparative study, however, its cytotoxic potency was found to be lower than that of other tested withanolides, such as withametelin. nih.govresearchgate.net Computational studies provide a potential mechanism for anti-metastatic action, suggesting that this compound acts as an inhibitor of KLK2. frontiersin.orgfrontiersin.org KLK2 is implicated in the progression and metastasis of certain cancers, like prostate cancer. frontiersin.org By inhibiting KLK2, this compound may interfere with the proteolytic pathways necessary for cancer cell invasion and dissemination. frontiersin.orgfrontiersin.org

Table 2: Cytotoxic Activity of this compound and Related Withanolides

Compound Cell Line Activity (IC₅₀) Reference
This compound HepG2, MCF-7 >10 µM vulcanchem.com
Withametelin A549 (Lung) 6.0 µM nih.govresearchgate.net
Withametelin MDA-MB-231 (Breast) 7.6 µM nih.govresearchgate.net
Withametelin HT-29 (Colon) 8.2 µM nih.govresearchgate.net
Peruranolide A (Withaphysalin-type) MCF-7 (Breast) Not specified as highly active imrpress.comimrpress.com

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of Autophagy and Lysosomal Pathways

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded within lysosomes. In cancer, autophagy has a dual role: it can promote survival by helping cells endure stress, or it can lead to a form of programmed cell death. mdpi.com The modulation of autophagy—either inhibiting its pro-survival function or enhancing its pro-death role—is an emerging strategy in cancer therapy.

To date, there are no published scientific studies that specifically investigate the effect of this compound on autophagic or lysosomal pathways in cancer cells. Research on other withanolides, such as withaferin A, has shown that they can induce autophagic cell death in certain cancer models, often in conjunction with apoptosis. mdpi.com This highlights a potential area for future investigation to determine if this compound shares this capability to modulate these critical cellular degradation pathways.

Angiogenesis Inhibition Mechanisms

Angiogenesis is the formation of new blood vessels from existing ones, a process that is essential for tumors to grow beyond a certain size, as they require a dedicated blood supply for oxygen and nutrients. wikipathways.orgsinobiological.com The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis. sigmaaldrich.com Targeting angiogenesis is a key strategy in cancer treatment. nih.gov

The potential for this compound to inhibit angiogenesis is suggested by computational modeling studies. frontiersin.orgfrontiersin.org These studies predict that this compound can bind to and inhibit kallikrein-related peptidase 2 (KLK2). frontiersin.org KLK2 is known to be involved in several oncogenic processes, including the remodeling of the extracellular matrix and angiogenesis. frontiersin.orgfrontiersin.org By inhibiting KLK2's proteolytic activity, this compound may disrupt the signaling cascades required for the formation of new blood vessels that feed a tumor, thereby limiting its growth and potential to metastasize. frontiersin.org Direct experimental evidence confirming the inhibition of angiogenesis or specific pathways like the VEGF pathway by this compound is not yet available.

Reversal of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a major obstacle in chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. A common mechanism is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness.

There is currently no direct experimental research available that demonstrates an effect of this compound on reversing multidrug resistance or inhibiting the function of P-glycoprotein. While some natural compounds are known to act as P-gp inhibitors, the potential of this compound in this capacity remains an uninvestigated area of its pharmacological profile.

In vivo Oncological Model Studies Investigating Tumor Growth Inhibition

Current research on the direct in vivo anti-tumor effects of isolated this compound is limited. While preliminary studies have indicated that this compound exhibits selective cytotoxicity against certain human cancer cell lines in vitro, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), at concentrations greater than 10 μM, comprehensive investigations using animal oncological models are not yet widely reported in the available literature. vulcanchem.com

One study investigating a range of withanolides found that "Physagulin D type" compounds demonstrated weak to no antiproliferative activity against several human tumor cell lines, including NCI-H460 (lung), HCT-116 (colon), SF-268 (central nervous system), and MCF-7 (breast), at a concentration of 30 µg/mL. nih.gov However, the specific activity of this compound was not singled out in this particular screening.

Computational, or in silico, studies have begun to explore potential molecular targets. One such study proposed that this compound may act as an anticancer agent by binding with high stability and affinity to Protein Kinase C alpha (PKCα), a protein implicated in cancer development. tandfonline.com These computational findings suggest a plausible mechanism but await validation through in vitro and in vivo experimental models.

Due to the nascent stage of in vivo research for this specific compound, detailed data tables on tumor growth inhibition from animal studies are not available at this time.

Molecular Mechanisms of Anti-Inflammatory and Immunomodulatory Effects of this compound

This compound, primarily extracted from the herb Physalis minima, has demonstrated significant anti-inflammatory and immunomodulatory properties through various molecular mechanisms. vulcanchem.com The plant itself has a history of use in traditional medicine for treating inflammatory ailments. vulcanchem.comnih.gov

The primary mechanism by which this compound is understood to modulate cytokine production is through its inhibition of key inflammatory signaling pathways. By suppressing the activation of the transcription factor NF-κB, this compound effectively reduces the synthesis of pro-inflammatory cytokines. vulcanchem.com

While direct studies quantifying the effect of this compound on a full panel of cytokines are still emerging, research on closely related withaphysalins from the same plant, Physalis minima, provides strong corollary evidence. For instance, Withaphysalin A and 2,3-dihydro-withaphysalin C have been shown to significantly inhibit the production of major pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.netresearchgate.net This modulation occurs at both the protein and mRNA levels. nih.govresearchgate.net It is plausible that this compound exerts similar effects on cytokine expression, given its potent action on the upstream NF-κB pathway.

A cornerstone of this compound's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. vulcanchem.com In inflammatory states, the NF-κB pathway is a critical regulator that, upon activation, promotes the transcription of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). researchgate.netfrontiersin.org

Research demonstrates that this compound mechanistically suppresses the expression of iNOS by preventing the nuclear translocation of NF-κB. vulcanchem.com This inhibition of NF-κB is a key event that halts the inflammatory cascade. While the impact of this compound on the mitogen-activated protein kinase (MAPK) pathway has not been specifically detailed, other withaphysalins like Withaphysalin A have been shown to suppress MAPK activation, suggesting a potential area for future investigation with this compound. nih.govresearchgate.net

The immunomodulatory effects of this compound are most clearly observed in its impact on macrophages, which are key cells in the innate immune response. The compound potently inhibits the activation of RAW264.7 macrophage cells when stimulated by lipopolysaccharide (LPS), a bacterial endotoxin. vulcanchem.comgoogle.com This is evidenced by a marked reduction in the production of nitric oxide (NO), a signaling molecule and mediator of inflammation produced by activated macrophages. vulcanchem.comresearchgate.net

Furthermore, related withanolide compounds found in the Physalis genus have been shown to suppress B-cell proliferation and macrophage activation, indicating a broader immunomodulatory potential that may extend to the adaptive immune system. nih.govnarraj.org Computational studies on withanolides, including withaphysalins, suggest they may interfere with B-cell activating factor (BAFF) and its receptors, which are crucial for B-lymphocyte maturation and differentiation. nih.govresearchgate.net

While in vivo studies using the purified this compound compound are not extensively documented, its potent in vitro anti-inflammatory activity suggests significant potential. The inhibitory concentration (IC₅₀) of this compound for NO production in macrophages is 3.91 μM, a potency notably greater than that of related withaphysalins and the reference drug L-NMMA. vulcanchem.comgoogle.com

Table 1: Comparative Anti-Inflammatory Activity (NO Inhibition) of Withaphysalins

Compound IC₅₀ (μM) for NO Inhibition
This compound 3.91
Withaminima B 8.68
Dihydrowithaphysalin C 16.52
Withaphysalin A 22.26
L-NMMA (Control) 36.40

Data sourced from patent information and related studies. vulcanchem.comgoogle.com

Studies on crude and chloroform (B151607) extracts of Physalis minima, the source plant of this compound, have shown marked anti-inflammatory activities in various in vivo animal models, lending support to the compound's potential efficacy. researchgate.net

Impact on Immune Cell Activation and Differentiation

Molecular Mechanisms of Neuroprotective and Neurobiological Activities of this compound

The neurobiological activities of this compound are an emerging area of research, with current evidence largely derived from computational in silico studies. These studies have identified a promising molecular target relevant to neurodegenerative conditions such as Parkinson's disease.

In silico analyses have proposed that this compound possesses a strong binding efficiency for human catechol-O-methyltransferase (COMT). nih.govresearchgate.net COMT is an enzyme that metabolizes levodopa (B1675098) (L-DOPA), the primary medication used to manage Parkinson's symptoms. nih.gov By inhibiting COMT, it is possible to enhance the bioavailability and effectiveness of L-DOPA therapy. The computational models suggest that this compound's binding affinity to COMT is superior to that of existing COMT inhibitor drugs like Entacapone and Opicapone. nih.gov This positions this compound as a potential candidate for development as a bioenhancer in Parkinson's treatment, although these findings require experimental validation through in vitro and in vivo studies. nih.govresearchgate.net

Mechanisms of Action in Neurodegenerative Models

Neurodegenerative diseases are often characterized by the progressive loss of neurons, proteotoxic stress, inflammation, and excitotoxicity. researchgate.net Research into this compound has primarily utilized in silico models to predict its interaction with targets relevant to these conditions, particularly Parkinson's disease.

Computational studies have proposed that this compound may act as an inhibitor of catechol-O-methyltransferase (COMT). researchgate.net COMT is a key enzyme responsible for the degradation of catecholamine neurotransmitters, including dopamine (B1211576). In conditions like Parkinson's disease, where dopaminergic neurons are lost, inhibiting COMT can prolong the action of dopamine produced by remaining neurons and enhance the efficacy of treatments like Levodopa (L-DOPA). researchgate.net Molecular docking simulations suggest that this compound has a strong binding efficiency against human COMT, comparable to or stronger than existing drugs like Entacapone and Opicapone. researchgate.net These findings position this compound as a potential bioenhancer in L-DOPA therapy, although this mechanism requires validation through experimental in vitro and in vivo models. researchgate.net

Modulation of Neurotransmitter Systems and Synaptic Plasticity

The ability of a compound to modulate neurotransmitter systems is fundamental to its potential effects on synaptic plasticity—the capacity of synapses to strengthen or weaken over time, which underlies learning and memory. researchgate.netresearchgate.net The interaction of this compound with key neurotransmitter receptors has been investigated through computational modeling.

A significant predicted mechanism is the allosteric inhibition of the N-methyl-D-aspartate receptor (NMDAR), specifically at subtypes containing the GluN2B subunit. researchgate.net NMDARs are glutamate-gated ion channels crucial for synaptic transmission and plasticity. mdpi.comfrontiersin.org However, their overactivation can lead to excitotoxicity. mdpi.com The in silico analysis suggests that this compound may inhibit these receptors in a manner similar to the selective antagonist Ifenprodil, which could modulate synaptic events and offer neuroprotection without the adverse effects of broad NMDAR blockade. researchgate.netbiorxiv.org Additionally, the compound is predicted to have the ability to cross the blood-brain barrier, a prerequisite for central nervous system activity. researchgate.net

The previously mentioned inhibition of COMT also represents a modulation of the dopaminergic neurotransmitter system by preventing the breakdown of dopamine. researchgate.net

Protection Against Oxidative Stress and Excitotoxicity in Neuronal Cells

Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. frontiersin.org This process is closely linked with oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. bvsalud.org

The primary proposed mechanism for this compound's neuroprotective effect against excitotoxicity stems from its predicted role as a non-competitive antagonist of GluN2B-containing NMDARs. researchgate.netpatsnap.com By blocking these receptors, the compound could prevent the massive influx of calcium ions that triggers downstream neurotoxic cascades, including the activation of proteases, mitochondrial dysfunction, and the generation of ROS. frontiersin.orgpatsnap.com This targeted antagonism of extrasynaptic NMDARs, which are strongly linked to cell death pathways, could prevent neuronal damage while preserving the normal physiological function of synaptic NMDARs. biorxiv.org

While some related physalins have been shown to inhibit the NF-κB pathway, a key regulator of inflammation and apoptosis that can be triggered by excitotoxic insults, the direct antioxidant capacity of physalin D itself has been reported as low. tandfonline.comfrontiersin.org This suggests its neuroprotective effects are more likely mediated by receptor antagonism and modulation of cell signaling pathways rather than direct ROS scavenging.

Molecular Mechanisms of Antimicrobial and Antiviral Activities of this compound

Phytochemicals from the Physalis genus, including physalins, have demonstrated a variety of antimicrobial and antiviral properties. researchgate.netfrontiersin.org Studies on this compound have begun to elucidate its potential mechanisms in these areas.

Mechanisms of Action Against Bacterial Pathogens

This compound has shown antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. tandfonline.comspandidos-publications.com It also exhibits some activity against the Gram-negative bacterium Escherichia coli. spandidos-publications.com

The precise molecular mechanism of its antibacterial action remains to be fully elucidated. spandidos-publications.com However, general mechanisms proposed for secondary metabolites include the disruption of bacterial cell membrane integrity, interference with key metabolic pathways, and inhibition of nucleic acid or protein synthesis. spandidos-publications.com For related physalins, inhibitory effects on the host's NF-κB inflammatory pathway have been noted, which can modulate the response to infection, though this is not a direct action on the pathogen itself. nih.gov The lipophilic, polyoxyfunctional structure of physalin D is thought to be associated with its antibacterial activity, but further research is needed to identify its specific bacterial target. tandfonline.com

Antibacterial Activity of this compound
Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusGram-positive64 - 128 spandidos-publications.com
Bacillus subtilisGram-positive64 - 128 spandidos-publications.com
Bacillus cereusGram-positive64 - 128 spandidos-publications.com
Escherichia coliGram-negative128 spandidos-publications.com

Antifungal Properties and Targets

The antifungal activity of this compound appears to be limited. Experimental studies have reported low to no activity against several fungal species at the concentrations tested. tandfonline.comnih.gov

However, research on related withanolides provides insight into potential, though unconfirmed, mechanisms. For example, withaphysalin F has been shown to interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase. bvsalud.orgelsevier.es Since microtubules are conserved structures, this could represent a possible, albeit weak, target in fungal cells. Other withanolides, though not physalins, have been found to exert antifungal effects by complexing with ergosterol (B1671047) in the fungal plasma membrane, thereby disrupting its integrity. nih.gov At present, there is no evidence to suggest that this compound acts via these mechanisms.

Antiviral Effects and Inhibition of Viral Replication Cycles

The potential antiviral activity of this compound has been highlighted through in silico research, primarily in the context of SARS-CoV-2. Computational screening studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro or Mpro). peerj.com This enzyme is essential for the virus's replication cycle, as it cleaves viral polyproteins into functional units. mdpi.com By inhibiting 3CLpro, the compound could halt viral maturation and replication. peerj.commdpi.com

It is important to note that these findings are based on molecular docking and dynamics simulations and await experimental validation through in vitro enzymatic assays and cell-based viral replication studies. peerj.comnih.gov Research on other withanolides has shown inhibition of HIV transcription, suggesting that compounds in this class may target various stages of different viral life cycles. acs.org

Predicted Antiviral Target of this compound
VirusPredicted TargetProposed MechanismStudy TypeReference
SARS-CoV-2Main Protease (3CLpro / Mpro)Inhibition of viral polyprotein cleavage, preventing viral replication.In silico peerj.com

Other Reported Biological Activities and Molecular Mechanisms of this compound

Research has primarily focused on the anti-inflammatory, antioxidant, and anticancer properties of this compound. ontosight.aivulcanchem.comresearchgate.net For instance, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) through the blockade of NF-κB nuclear translocation. vulcanchem.com However, detailed investigations into other specific organ-protective effects are sparse.

Antidiabetic Mechanisms (e.g., glucose metabolism, insulin (B600854) sensitivity)

There are no direct studies in the available scientific literature that investigate the antidiabetic mechanisms of this compound. Research on the plant genus it is extracted from, Physalis, suggests potential in this area. Extracts of Physalis minima have demonstrated alpha-glucosidase inhibitory activity and the ability to suppress blood glucose elevation in animal models. researchgate.net Furthermore, a network pharmacology study of Physalis angulata predicted that various withanolides possess antidiabetic activity, though it did not specifically detail the mechanisms for this compound. pensoft.net Another publication mentions that extracts from Physalis alkekengi have shown anti-diabetic activity. mdpi.com However, these findings are not specific to this compound and its direct effects on glucose metabolism or insulin sensitivity remain uninvestigated.

Cardioprotective Effects and Related Mechanisms

No dedicated studies on the cardioprotective effects of this compound have been published. While related withanolides, such as Withaferin A, have been noted for their potential cardioprotective activities, this cannot be extrapolated to this compound without specific experimental validation. researchgate.net

Renal Protective Effects and Mechanisms

Specific research on the renal protective effects of this compound is currently absent from the scientific literature. General studies on plant extracts provide some context, with extracts from Physalis angulata and Physalis peruviana showing renal-protective or nephroprotective properties in animal models of kidney injury. researchgate.netnih.gov These effects are often attributed to the antioxidant and anti-inflammatory properties of the phytochemicals within the extracts. nih.gov However, the specific contribution and molecular mechanisms of this compound to these effects have not been elucidated.

Investigation of Synergistic Effects of this compound with Other Agents

The exploration of synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern therapeutic development. thehealerjournal.org For natural compounds like this compound, combining them with other therapeutic agents could enhance efficacy, broaden applications, and potentially lower required dosages to reduce side effects. nih.gov While research into the standalone bioactivities of this compound is emerging, the investigation into its synergistic potential is still in a nascent, primarily computational, stage.

Currently, there is a notable lack of published in vitro or in vivo experimental studies demonstrating the enhanced efficacy of this compound in combination therapies for any specific disease state. The existing research landscape points towards theoretical and computational explorations rather than established combination regimens.

One area where a synergistic role for this compound has been proposed is in the context of Parkinson's disease treatment. Levodopa (L-DOPA) is a primary therapy for managing the motor symptoms of Parkinson's. nih.gov However, its efficacy is limited by peripheral inactivation, with a significant portion being metabolized by the enzyme catechol-O-methyltransferase (COMT) before it can reach the brain. nih.govgenominfo.org To counteract this, L-DOPA is often co-administered with COMT inhibitors. koreascience.kr

A computational, or in silico, study investigated the potential of several phytochemicals from Withania somnifera to act as COMT inhibitors. genominfo.orgnih.gov The study identified nine compounds, including this compound, that demonstrated a strong binding efficiency to human COMT, comparable or superior to existing drugs like Entacapone and Opicapone. genominfo.orgnih.gov Based on these molecular docking simulations, the researchers proposed that this compound could be used as a putative "bioenhancer" in L-DOPA therapy. nih.govgenominfo.orgnih.gov In this theoretical combination, this compound would inhibit COMT, thereby protecting L-DOPA from degradation and enhancing its therapeutic effect.

It is critical to note that these findings are based on computational models and molecular docking simulations. genominfo.org The authors of the study explicitly state that experimental validation is required to confirm these findings and to establish whether this compound can serve as an effective adjuvant in a clinical setting. genominfo.orgnih.gov Outside of this specific in silico proposal, literature detailing experimental combination therapies involving this compound remains unavailable.

The mechanistic basis for any synergistic interactions involving this compound has not yet been experimentally elucidated. However, the computational studies that propose its use in combination therapies provide a theoretical framework for these mechanisms.

The primary proposed mechanism for synergy is based on the in silico finding that this compound can effectively bind to and inhibit the enzyme catechol-O-methyltransferase (COMT). genominfo.orgnih.gov The binding affinity of this compound to COMT was calculated to be -7.84 kcal/mol, with an inhibition constant (Ki) of 1.8 μM, which was more favorable than the approved COMT inhibitor drugs Entacapone and Opicapone in the same simulation. genominfo.org The mechanism of synergy in this context would be the inhibition of L-DOPA metabolism in the periphery, allowing for a greater concentration of the primary drug to cross the blood-brain barrier and exert its therapeutic effect. nih.govresearchgate.net This represents a pharmacokinetic-based synergy, where one agent (the bioenhancer) improves the availability and longevity of the other (the primary drug).

Further computational research has identified other potential molecular targets for this compound, which could form the basis for future investigations into rational combination therapies. For instance, a structure-based virtual screening identified this compound as a potential inhibitor of Kallikrein-related peptidase 2 (KLK2), a serine protease overexpressed in prostate cancer. researchgate.net Molecular dynamics simulations suggested that this compound forms a stable and energetically favorable complex with KLK2's catalytic residues. researchgate.net While this study focused on its direct inhibitory effect, such a mechanism could potentially be combined with other anticancer agents that act on different pathways, although such synergistic interactions have not been studied.

Another commercial source notes that this compound is a selective antagonist for the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2B subunit, suggesting potential neuroprotective applications. researchgate.net Again, while this points to a direct mechanism of action, it provides a potential target that could be modulated in combination with other neuro-active agents.

Structure Activity Relationship Sar Studies of + Withaphysalin D and Its Derivatives

Identification of Key Pharmacophoric Elements within the (+)-Withaphysalin D Scaffold

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its biological activity. fiveable.me For this compound, several key pharmacophoric elements have been identified that contribute to its various biological activities, including its anti-inflammatory and cytotoxic effects. vulcanchem.comresearchgate.net

The steroidal lactone is a defining feature of withanolides and is critical for their biological activity. This compound possesses a δ-lactone ring in its side chain, formed between C-22 and C-26. ontosight.aivulcanchem.com The presence and nature of this lactone ring are paramount for bioactivity. ontosight.ai

Lactone Ring Type: Comparative studies have shown that the δ-lactone at C-22/C-26 in this compound enhances its binding to cellular targets compared to withanolides containing a γ-lactone. vulcanchem.com The size and conformation of the lactone ring influence how the molecule interacts with its biological targets.

Unsaturation: An α,β-unsaturated lactone group is often associated with potent biological activity in withanolides. mdpi.com This feature contributes to the molecule's reactivity and ability to form covalent bonds with target proteins.

The oxygenation pattern of the withanolide scaffold, including the number and position of hydroxyl and carbonyl groups, significantly impacts its biological profile. These polar functional groups influence the molecule's solubility, membrane permeability, and ability to form hydrogen bonds with target receptors. vulcanchem.comsolubilityofthings.com

Hydroxyl Groups: In this compound, the presence of hydroxyl groups at specific positions, such as C-5 and C-6, has been correlated with enhanced anti-inflammatory activity. vulcanchem.com These groups can improve the compound's solubility and its ability to cross cell membranes. vulcanchem.com The orientation of these hydroxyl groups is also crucial; for instance, a 4β-hydroxy group has been identified as a key feature for the cytotoxic activity of some withanolides. acs.orgnih.gov

Carbonyl Groups: The carbonyl groups within the steroidal nucleus and the lactone moiety are also important for activity. For example, a carbonyl group at the C-1 position is a common feature among many biologically active withanolides. psu.edu The presence of an α,β-unsaturated ketone in ring A is often a significant contributor to cytotoxicity. researchgate.net

Interactive Table: Key Pharmacophoric Features of this compound and Related Withanolides

FeatureLocationImportance for Biological Activity
δ-Lactone RingC-22/C-26Enhances binding to cellular targets compared to γ-lactone variants. vulcanchem.com
Hydroxyl GroupsC-5, C-6Improve solubility and membrane permeability, enhancing anti-inflammatory activity. vulcanchem.com
α,β-Unsaturated KetoneRing AOften a significant contributor to cytotoxic activity. researchgate.net
5β,6β-Epoxy MoietyRing BIdentified as a key feature for potent cytotoxic activity in many withanolides. acs.orgnih.gov

Importance of the Steroidal Lactone Moiety

Impact of Structural Modifications on Biological Activities

The chemical manipulation of the this compound scaffold has provided valuable insights into its SAR. By modifying different parts of the molecule, researchers can fine-tune its biological properties.

Modifications to the four rings of the steroid nucleus can lead to significant changes in biological activity.

Ring A: The presence of a 2-en-1-one system in ring A, along with a 5β,6β-epoxy group in ring B, is a recurring motif in highly active withanolides. mdpi.com The introduction or removal of unsaturation and the modification of carbonyl groups in this ring can drastically alter cytotoxicity. For example, compounds with a carbonyl group at C-4 were found to be less active than those with a hydroxyl group at the same position. mdpi.com

Ring B: The 5β,6β-epoxide in ring B is considered a crucial element for the cytotoxic potential of many withanolides. acs.orgnih.gov

The side chain, containing the lactone ring, is a primary site for structural modification to modulate biological activity.

Lactone Modifications: Altering the lactone ring, for instance by changing its size or saturation, can have a profound impact. The δ-lactone in this compound is associated with greater anti-inflammatory potency compared to analogs with different lactone structures. vulcanchem.com

Epoxide Introduction: The introduction of an epoxide ring in the side chain can also influence activity, although this is a less common modification for withaphysalins.

The derivatization of existing functional groups, such as hydroxyl and carbonyls, is a common strategy to enhance the potency and improve the pharmacokinetic properties of natural products.

Esterification: The esterification of hydroxyl groups, particularly at positions C-4, C-19, and C-27, has been shown to enhance the cytotoxic activity of withanolide analogs. mdpi.com For example, acylated derivatives often exhibit increased potency. mdpi.com

Benzoylation and Silylation: The introduction of benzoyl or silyl (B83357) groups to hydroxyl functions has also resulted in a significant enhancement of cytotoxic activity in some withanolides. researchgate.net

Carbonyl Group Modification: While less common, the modification of carbonyl groups can also be explored to alter the electronic and steric properties of the molecule, potentially leading to changes in biological activity.

Interactive Table: Effect of Structural Modifications on the Biological Activity of Withanolide Analogs

ModificationPosition(s)Effect on Biological ActivityReference Compound(s)
Esterification of hydroxyl groupC-4, C-19, C-27Enhanced cytotoxic activityWithaferin A analogs mdpi.com
Carbonyl instead of hydroxyl groupC-4Inactive compared to the hydroxylated analogWithaferin A analog mdpi.com
Benzoylation of hydroxyl groupC-4Enhanced cytotoxicityWithanolide from W. aristata researchgate.net
δ-lactone vs. γ-lactoneSide Chainδ-lactone enhances anti-inflammatory activityThis compound vs. γ-lactone variants vulcanchem.com

Modifications of the Side Chain (e.g., lactone, epoxide)

Stereochemical Influence on Activity and Target Binding

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can significantly influence its biological activity. For a complex molecule like this compound, which contains multiple chiral centers, its specific spatial conformation is crucial for its interaction with biological targets.

Enantiomeric and Diastereomeric Effects

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.orgmasterorganicchemistry.com These subtle differences in 3D structure can lead to significant variations in pharmacological effects. unacademy.com

While specific studies isolating the enantiomeric and diastereomeric effects of this compound are not extensively detailed in the available literature, the principles of stereochemistry dictate that different stereoisomers will interact differently with chiral biological molecules like proteins and enzymes. saskoer.ca Enantiomers can exhibit different pharmacological activities, with one being active while the other is inactive or even toxic. unacademy.comsaskoer.ca Diastereomers, having different physical and chemical properties, are also expected to show varied biological activities and potencies. libretexts.orgsaskoer.ca The separation of racemic mixtures into individual enantiomers, a process known as resolution, is often accomplished by reacting the mixture with a single enantiomer of another chiral compound to form diastereomers, which can then be separated based on their differing physical properties. libretexts.org

Conformational Analysis and its Relevance to Biological Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. publichealthtoxicology.com The specific conformation of a molecule is critical for its ability to bind to a biological target. publichealthtoxicology.comnih.gov The three-dimensional shape of a molecule, such as this compound, dictates how it fits into the binding site of a protein, influencing the strength and specificity of the interaction. nih.gov

Modern computational methods, such as quantum chemistry calculations, are employed to investigate the conformational preferences of complex molecules. publichealthtoxicology.com These analyses can reveal that even molecules with seemingly rigid ring structures can undergo significant conformational changes. publichealthtoxicology.com Understanding the conformational landscape of this compound and its derivatives is essential for elucidating the molecular mechanisms behind their biological activities. publichealthtoxicology.com For instance, studies on similar complex natural products have shown that specific conformations are required for biological activity. mdpi.comunifi.it

Ligand-Target Interactions: Molecular Docking and Dynamics Simulations

To understand how this compound exerts its biological effects, researchers utilize computational techniques like molecular docking and molecular dynamics (MD) simulations. These methods provide insights into the interactions between a small molecule (ligand) and its protein target at the molecular level.

Prediction of Binding Modes with Identified Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. frontiersin.org This technique has been employed to study the interaction of withanolides, including withaphysalins, with various protein targets.

For example, a study investigating potential inhibitors for Kallikrein-related peptidase 2 (KLK2), a protein implicated in prostate cancer, identified this compound as a potential inhibitor. frontiersin.org Molecular docking simulations predicted that this compound binds within the active site of KLK2, forming stable interactions with key catalytic residues such as His65, Asp120, and Ser213. frontiersin.org The predicted binding affinity for this interaction was found to be -8.8 kcal/mol. frontiersin.org

In another study, this compound was investigated as a potential inhibitor of Catechol-O-methyltransferase (COMT), a target for Parkinson's disease treatment. genominfo.orggenominfo.org Molecular docking revealed a strong binding affinity of -7.84 kcal/mol, which was better than that of the approved drugs Opicapone and Entacapone. genominfo.org The analysis showed that this compound formed hydrogen bonds and other interactions within the active site of the human COMT enzyme. genominfo.org

Similarly, withanolide derivatives, including Withaphysalin D, have been studied as potential inhibitors of Protein kinase G (PknG) from Mycobacterium tuberculosis. nih.gov Docking studies identified that these compounds could bind to the active site of PknG, interacting with important amino acid residues. nih.gov

These docking studies provide a static picture of the potential binding mode of this compound with its protein targets.

Understanding Ligand-Induced Conformational Changes

While molecular docking provides a snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-target interaction. pensoft.net MD simulations can reveal how the binding of a ligand like this compound can induce conformational changes in the target protein.

In the study of this compound with KLK2, MD simulations were performed to assess the stability of the predicted binding pose. frontiersin.org The root mean square deviation (RMSD) of the protein-ligand complex was analyzed, with the KLK2-(+)-Withaphysalin D complex showing an average RMSD of 0.20 ± 0.04 nm, indicating a stable interaction. frontiersin.org The radius of gyration (Rg) analysis also suggested that the binding of this compound leads to a compact and stable conformation of the complex. frontiersin.org Principal component analysis (PCA) was also used to explore the conformational dynamics of the protein upon ligand binding. frontiersin.org

Similarly, MD simulations were used to study the interaction of this compound with COMT. genominfo.orggenominfo.org The results suggested that the binding of this compound stabilized the structure of the COMT enzyme without causing significant conformational shifts. genominfo.orggenominfo.org

These simulations provide valuable insights into the dynamic nature of the interaction and how the ligand can influence the protein's structure and function. pensoft.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. frontiersin.orgqsardb.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model for this compound analogs would involve:

Data Set Preparation : Compiling a series of this compound analogs with their experimentally determined biological activities.

Descriptor Calculation : Calculating various molecular descriptors for each analog, which can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms to build a model that relates the descriptors to the activity. frontiersin.orgschrodinger.com

Model Validation : Rigorously testing the model's predictive ability using internal and external validation techniques. nih.gov

Development of Predictive Models for Biological Potency

Predictive computational models are increasingly employed in the early stages of drug discovery to forecast the biological activities of chemical compounds, thereby streamlining the research and development process. For this compound, such models have been utilized to predict its therapeutic potential and pharmacokinetic properties.

One of the primary tools used is the Prediction of Activity Spectra for Substances (PASS) online server. frontiersin.orgresearchgate.net This platform analyzes the structure of a compound to predict its likely biological activities based on SAR analysis of a vast database of known active molecules. researchgate.netmdpi.com In the case of this compound, PASS analysis has yielded promising predictions for its potential as an anticancer agent. The model predicts a high probability for antineoplastic and apoptosis-agonist activities, suggesting that this compound may inhibit cancer progression by inducing programmed cell death. frontiersin.orgmdpi.com

A study investigating potential inhibitors for Kallikrein-related peptidase 2 (KLK2), a protein overexpressed in prostate cancer, used PASS to screen various phytochemicals. frontiersin.orgnih.gov The results for this compound and other compounds are summarized in the table below. The "Pa" (probability of being active) value indicates the likelihood of a compound exhibiting a specific biological activity. scielo.br

CompoundPredicted Biological ActivityPa (Probability of being Active)Reference
This compoundAntineoplastic0.892 frontiersin.org
This compoundApoptosis agonist0.404 frontiersin.org
PhaseolinAntineoplastic>0.7 frontiersin.org
NicandrenoneAntineoplastic>0.7 frontiersin.org

Beyond predicting efficacy, computational models like pkCSM and SwissADME are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates. frontiersin.orgresearchgate.net These predictions are crucial for developing a holistic understanding of a compound's potential clinical success. For this compound, these in silico analyses have highlighted a favorable pharmacokinetic profile, identifying it as a viable candidate for further investigation as a KLK2 inhibitor. frontiersin.org The models assess various physicochemical properties to predict outcomes such as solubility, hepatotoxicity, and carcinogenicity. frontiersin.org

Identification of Physicochemical Descriptors Correlating with Activity

Identifying the specific physicochemical characteristics, or descriptors, that correlate with biological potency is the cornerstone of SAR. wikipedia.orgnih.gov For this compound and its class of compounds, withanolides, several key structural and electronic features have been linked to their activity, particularly in the context of anticancer and anti-inflammatory effects.

Molecular docking and dynamics simulations have provided significant insights into the interaction of this compound with its targets, such as KLK2. frontiersin.orgnih.gov These studies revealed that its inhibitory potential is linked to a high binding affinity, with calculated binding energies between -8.8 and -8.9 kcal/mol. nih.govresearchgate.net This strong interaction is stabilized by the formation of persistent hydrogen bonds with key amino acid residues in the catalytic site of KLK2, including His65, Asp120, and Ser213. frontiersin.org Furthermore, a low solvent-accessible surface area (SASA) for the compound when bound to the protein suggests a stable and compact interaction, which is a favorable descriptor for an effective inhibitor. frontiersin.org

Broader SAR studies on withanolides and related physalins have identified several recurring structural motifs that are crucial for cytotoxicity against cancer cell lines. nih.govresearchgate.net These include:

An α,β-unsaturated ketone group in the A-ring.

A 5β,6β-epoxy moiety in the B-ring. mdpi.com

The presence and orientation of hydroxyl groups, which can influence solubility and interactions with biological targets. mdpi.com

The nature of the lactone ring in the side chain.

More quantitative structure-activity relationship (QSAR) models for withanolide analogs have identified specific, calculable molecular descriptors that correlate with anticancer activity. nih.govresearchgate.net While a specific QSAR equation for this compound is not yet established in the literature, studies on analogous compounds provide a valuable framework for understanding which properties are most influential.

The table below summarizes key physicochemical descriptors and their observed correlation with the biological activity of withanolides, including this compound.

Physicochemical DescriptorCorrelation with Biological ActivityActivity TypeReference
Binding Energy (to KLK2)High negative value correlates with higher inhibitory potency.Anticancer (Prostate) frontiersin.orgnih.gov
Hydrogen Bond FormationFormation of stable H-bonds with target residues enhances activity.Anticancer (Prostate) frontiersin.org
Solvent-Accessible Surface Area (SASA)Lower values upon binding indicate a more stable complex.Anticancer (Prostate) frontiersin.org
5β,6β-epoxy groupPresence is often crucial for cytotoxic activity.Anticancer mdpi.com
α,β-unsaturated ketonePresence in Ring A is important for cytotoxicity.Anticancer thieme-connect.com
Molar RefractivityCorrelates with anticancer activity against SK-Br-3 breast cancer cells.Anticancer (Breast) nih.gov
Dielectric EnergyCorrelates with anticancer activity against MCF7/BUS breast cancer cells.Anticancer (Breast) nih.gov

These findings underscore the importance of specific structural and electronic properties in dictating the biological potency of this compound. Future research will likely focus on synthesizing derivatives that modify these key descriptors to develop analogs with enhanced therapeutic efficacy.

Analytical Methodologies for Detection, Quantification, and Quality Control of + Withaphysalin D

Chromatographic Techniques for Separation and Quantification of (+)-Withaphysalin D

Chromatography is a cornerstone of phytochemical analysis, enabling the separation of complex mixtures into individual components. For this compound, a range of chromatographic techniques are utilized, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of withanolides, including this compound. nih.govpensoft.net The method's adaptability allows for the use of various detection modes to achieve the desired sensitivity and selectivity.

A common approach involves Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For the analysis of withanolides like physalins, a gradient elution is often employed, typically using a mixture of water and a polar organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.gov The pH of the mobile phase can be adjusted with acids like formic acid or phosphoric acid to improve peak shape and resolution. nih.govfrontiersin.org

Detection is frequently carried out using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov The optimal wavelength for detecting withanolides is often around 225 nm, as this provides a good signal for these compounds. pensoft.net The identification and quantification of this compound are achieved by comparing its retention time and UV spectrum to that of a certified reference standard. nih.gov

Preparative HPLC is also instrumental in the isolation and purification of this compound from crude plant extracts, often as the final step to yield a high-purity compound. vulcanchem.comimrpress.com

Table 1: Exemplary HPLC Parameters for Withanolide Analysis

ParameterConditionSource
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid) frontiersin.org
Flow Rate ~0.5-1.0 mL/min nih.gov
Detection DAD or UV at ~225 nm pensoft.net
Column Temperature Ambient or controlled (e.g., 25-30 °C) nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. mdpi.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires instrumentation capable of handling higher backpressures. mdpi.com

For the analysis of withanolides, UHPLC methods can significantly reduce the run time without compromising the quality of the separation. nih.gov This high-throughput capability is particularly advantageous for quality control applications where a large number of samples need to be analyzed efficiently. nih.gov The principles of separation and detection in UHPLC are similar to HPLC, often employing C18 columns and UV detection. nih.gov A study on withanolides demonstrated a validated UHPLC-PDA method that could simultaneously quantify eleven different withanoside and withanolide compounds. nih.gov

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but its application to non-volatile compounds like withanolides, including this compound, requires a derivatization step to increase their volatility. rjpn.org While not as common as LC methods for withanolide analysis, GC coupled with mass spectrometry (GC-MS) can provide detailed structural information. nih.govbiomedpharmajournal.org

The derivatization process typically involves converting the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile ethers or esters. This allows the compounds to be vaporized and passed through the GC column. GC-MS analysis can then be used to identify the individual components based on their retention times and mass fragmentation patterns. nih.gov Studies have utilized GC-MS to profile the phytochemicals in Withania somnifera, identifying various withanolides and other compounds. nih.govbiomedpharmajournal.org

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is widely used for the preliminary screening of phytochemicals and for assessing the purity of isolated compounds. butterworth-labs.co.uknih.gov For the analysis of this compound and other withanolides, TLC can be used to quickly check for their presence in plant extracts. rajpub.com

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is then developed in a chamber containing a suitable mobile phase. phytopharmajournal.com The choice of the solvent system is critical for achieving good separation. For instance, a mixture of acetone (B3395972) and ethyl acetate (B1210297) has been used to separate anticancer compounds from Physalis minima. rajpub.com After development, the separated spots can be visualized under UV light or by spraying with a visualizing reagent, such as iodine vapor or specific reagents for flavonoids and phenolic compounds. rajpub.comphytopharmajournal.com The retention factor (Rf) value of a spot can be compared to that of a standard to tentatively identify the compound. phytopharmajournal.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the possibility of quantitative analysis. butterworth-labs.co.uk

Mass Spectrometry-Based Methods for Sensitive and Specific Detection of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and specific tool for the identification and quantification of compounds, even in complex mixtures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the analysis of trace-level compounds in complex matrices such as plant extracts and biological fluids. rsc.orgnih.gov This technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS. rsc.org

For the analysis of this compound, LC-MS/MS allows for its unambiguous identification and quantification, even in the presence of co-eluting compounds. biorxiv.orgfrontiersin.org In a typical LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized. The precursor ion corresponding to this compound is then selected and fragmented to produce a characteristic pattern of product ions. This transition from the precursor ion to the product ions is highly specific and can be used for selective detection and quantification. frontiersin.org

LC-MS/MS methods have been developed for the analysis of withanolides in various plant species. frontiersin.orgbvsalud.org These methods are essential for metabolomic studies, enabling the identification of a wide range of compounds, and for pharmacokinetic studies, where very low concentrations of the compound and its metabolites need to be measured. frontiersin.org The use of high-resolution mass spectrometry (HRMS) further enhances the confidence in compound identification by providing accurate mass measurements. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of natural products like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of an unambiguous elemental composition. This capability is crucial for identifying new compounds and confirming the identity of known ones.

For withanolides, including physalins, HRMS is frequently coupled with electrospray ionization (ESI) and chromatographic systems like liquid chromatography (LC). Techniques such as High-Resolution Electrospray Ionization Mass Spectroscopy (HR-ESIMS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-q-TOF-MS/MS) are commonly employed. mdpi.com In a typical analysis, the compound is ionized, often forming a quasi-molecular ion such as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.comresearchgate.net The high-resolution analyzer then measures the mass-to-charge ratio (m/z) with great precision.

This accurate mass measurement is used to calculate the molecular formula, which is the first step in structural identification. For example, in the analysis of related withanolides, HR-ESIMS has been used to deduce molecular formulas by comparing the experimentally measured m/z value with the calculated value for a proposed formula. mdpi.comresearchgate.net This integrated approach, combining accurate mass data with fragmentation patterns from MS/MS experiments, allows for the confident identification of complex structures from plant extracts. researchgate.net

Table 1: Application of HRMS in Withanolide Analysis

HRMS Technique Ionization Mode Application Finding Reference
HR-ESIMS Positive Determination of Molecular Formula Revealed a [M+Na]⁺ ion peak at m/z 821.3920, leading to the deduced molecular formula C₄₀H₆₂O₁₆ for a withanolide glycoside. mdpi.com
HRESIMS Positive Determination of Molecular Formula Showed a quasi-molecular peak at m/z 549.1750 [M+Na]⁺ for Physalin V. researchgate.net
UPLC-ESI-q-TOF-MS/MS Positive & Negative Characterization of Isobaric Withanolides Enabled tentative identification based on accurate mass data and MS/MS fragmentation patterns.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

The structural diversity of withanolides often results in a large number of isomers—compounds with the same molecular formula but different structural arrangements. Differentiating these isomers can be challenging for conventional LC-MS methods alone, as they may co-elute and have identical mass spectra. pharmacognosy.us Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, which is described by its rotationally averaged collision cross-section (CCS). azolifesciences.comtofwerk.com

In an IMS-MS system, ions are guided into a drift tube filled with a buffer gas. azolifesciences.com An electric field propels the ions through the tube, where they are separated based on their mobility. More compact ions travel faster than extended ones. tofwerk.com This technique, when coupled with high-resolution mass spectrometry (e.g., drift-tube ion-mobility quadrupole time-of-flight mass spectrometry, DT-IM-QTOF-MS), allows for the separation of isomeric and isobaric compounds that would otherwise be indistinguishable. nih.govcopernicus.org

The application of IMS-MS to withanolide analysis has proven effective for resolving complex mixtures. nih.gov By measuring the drift time and determining the CCS value for each ion, researchers can differentiate between closely related withanolide isomers. nih.govcopernicus.org This two-dimensional separation (mass-to-charge ratio and ion mobility) significantly enhances peak capacity and analytical confidence, making it a powerful tool for the detailed phytochemical profiling of extracts containing this compound and its isomers. azolifesciences.comnih.gov

Spectroscopic Approaches for this compound Identification and Purity Analysis

UV-Vis Spectroscopy for Chromophore Detection

UV-Vis spectroscopy is a fundamental analytical technique used for detecting specific chromophores, or light-absorbing groups, within a molecule. For withanolides like this compound, the characteristic steroidal backbone contains chromophores that produce distinct absorption patterns in the UV-Vis spectrum.

The most common chromophore in the withanolide class is the α,β-unsaturated ketone system in the A-ring and the conjugated δ-lactone in the side chain. nih.govkoreascience.kr These structural features typically result in a maximum UV absorbance (λmax) in the range of 220–230 nm. nih.govnih.gov The presence of a peak in this region is a strong indicator of a withanolide-type structure. For instance, analysis of withanolides from Withania coagulans showed a characteristic λmax at 223 nm, attributed to the conjugated enone and lactone chromophores. nih.gov Similarly, a validated HPTLC method for quantifying withanolides used a detection wavelength of 230 nm. nih.gov Variations in the chromophore system, such as the presence of a 2,4-dien-1-one moiety, can shift the absorption maximum to longer wavelengths, as seen in withatatulin C (λmax 312, 222 nm). koreascience.kr

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgphotometrics.net Each functional group vibrates at a characteristic frequency, and an FTIR spectrum provides a unique "fingerprint" of a compound's covalent bonds. photometrics.net

In the analysis of withanolides, FTIR is used to confirm the presence of key structural motifs. horizonepublishing.combhu.ac.in The spectra of withanolides typically show distinct absorption bands corresponding to the following functional groups:

Hydroxyl (O-H) groups: A broad absorption band around 3400-3700 cm⁻¹. mdpi.comnih.gov

Carbonyl (C=O) groups: A sharp, strong absorption band around 1700-1735 cm⁻¹, often associated with the ester in the lactone ring. nih.gov

α,β-Unsaturated Ketones (C=C-C=O): An absorption band around 1660-1700 cm⁻¹. mdpi.comnih.gov

Carbon-Carbon Double Bonds (C=C): An absorption band around 1590-1660 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Withanolides

Functional Group Wavenumber (cm⁻¹) Compound/Source Reference
Hydroxy (-OH) 3439 Withanolide Glycoside mdpi.com
Hydroxy (-OH) 3385 Withanolide from W. coagulans nih.gov
α,β-Unsaturated Ketone 1705 Withanolide Glycoside mdpi.com
α,β-Unsaturated Ketone 1697 Withasomniferol D nih.gov
Carbonyl Ester (C=O) 1735 Withanolide from W. coagulans nih.gov

This technique serves as a rapid, non-destructive method for preliminary structural confirmation and quality control of this compound, verifying the presence of its core functional groups. mdpi.com

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. wikipedia.orglibretexts.org It measures the differential absorption of left- and right-circularly polarized light, which arises from the molecule's three-dimensional, non-superimposable mirror image (enantiomeric) nature. wikipedia.org This sensitivity to stereochemistry makes CD an invaluable tool for determining the absolute configuration of complex natural products. chiralabsxl.com

For newly isolated withanolides, experimental CD spectra are often compared with theoretical spectra calculated using quantum chemical methods, a process known as electronic circular dichroism (ECD) calculation. nih.govresearchgate.net By matching the experimental and calculated spectra, the absolute configuration of the stereocenters in the molecule can be established. This approach was successfully used to determine the absolute configuration of withasomniferol D and other new withanolide glycosides. nih.govresearchgate.net The signs of the peaks (positive or negative) in the CD spectrum are directly related to the specific spatial arrangement of the atoms, providing a definitive signature of the compound's handedness. chiralabsxl.com This makes CD a powerful method for confirming the specific stereoisomer of this compound and distinguishing it from its enantiomer or diastereomers.

Immunoassays and Bioanalytical Methods for this compound Detection in Biological Systems

Bioanalytical methods are critical for quantifying drugs and their metabolites in biological matrices such as plasma, serum, or tissues. asiapharmaceutics.infoamazonaws.com These methods must be highly sensitive and selective to accurately measure low concentrations of analytes in complex biological environments. mdpi.com For withanolides, the most widely reported bioanalytical technique is Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). mdpi.comresearchgate.net This method offers excellent sensitivity and selectivity, with lower limits of quantification (LLOQ) for some withanolides reported to be as low as 0.2 ng/mL in plasma. researchgate.net

While LC-MS/MS is the current standard, immunoassays represent an alternative high-sensitivity approach. mdpi.comresearchgate.net Immunoassays utilize the specific binding between an antibody and an antigen (in this case, the target analyte) to detect and quantify substances. plos.org Although specific immunoassays for this compound or other withanolides have not been widely reported, the technique holds potential for their detection. mdpi.com The development of such an assay would require the generation of specific antibodies that recognize the withanolide structure. A major challenge for immunoassays is the potential for cross-reactivity with structurally similar compounds, which could limit selectivity. mdpi.comresearchgate.net However, if sufficient specificity is achieved, immunoassays could offer a high-throughput and cost-effective method for detecting this compound in biological samples for pharmacokinetic or other studies. cmbr-journal.com

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological method that can be developed for the quantification of small molecules like this compound. thermofisher.comthermofisher.comwikipedia.org The development of an ELISA for a specific compound involves producing antibodies that can selectively bind to it. thermofisher.com

For a small molecule such as this compound, a competitive ELISA format is typically the most suitable approach. This process begins with the generation of specific antibodies. Since small molecules are generally not immunogenic on their own, this compound would first need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This conjugate is then used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies. bbisolutions.comssi.dkptglab.com

Polyclonal vs. Monoclonal Antibodies : The choice between polyclonal and monoclonal antibodies is critical. Polyclonal antibodies are a heterogeneous mix of immunoglobulins that can recognize multiple epitopes on the antigen, are quicker to produce, and can increase assay sensitivity. bbisolutions.comptglab.com Monoclonal antibodies, however, are a homogenous population produced by a single B-cell clone (hybridoma) and recognize a single epitope, offering high specificity and batch-to-batch consistency, which is crucial for long-term assay reproducibility. ssi.dkmicrobenotes.com

The developed antibodies are then used in a competitive ELISA format. In this setup, a known amount of this compound (or a conjugate) is coated onto the wells of a microtiter plate. The sample containing an unknown amount of this compound is mixed with a limited amount of specific primary antibody and added to the wells. The free this compound in the sample competes with the coated this compound for binding to the antibody. After an incubation period, unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a measurable signal (e.g., color change) upon reaction with the enzyme. thermofisher.comnih.gov The signal intensity is inversely proportional to the concentration of this compound in the sample; a lower signal indicates a higher concentration of the compound in the original sample.

Cell-Based Reporter Assays for Functional Quantification

Cell-based reporter assays are powerful tools for quantifying the functional activity of a compound rather than just its concentration. promega.com.au These assays are particularly useful for screening compounds that modulate specific cellular pathways. Withanolides have been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival. nih.govresearchgate.netplos.org A cell-based reporter assay can be designed to quantify the NF-κB inhibitory activity of this compound.

The assay typically utilizes a stable cell line (e.g., human embryonic kidney HEK293T cells) that has been genetically engineered to contain a reporter gene, most commonly firefly luciferase, under the control of a promoter with NF-κB response elements. mdpi.combio-connect.nl

The process involves:

Cell Treatment : The engineered cells are treated with this compound at various concentrations.

Pathway Activation : The NF-κB pathway is then stimulated, for example, by adding tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

Quantification : In the absence of an inhibitor, TNF-α activation of the NF-κB pathway leads to the expression of the luciferase reporter gene. However, if this compound inhibits the pathway, luciferase expression is reduced. The amount of luciferase produced is quantified by lysing the cells and adding a luciferase substrate, which generates light. promega.com.au The light output, measured in Relative Light Units (RLUs) with a luminometer, is proportional to the reporter gene activity. bio-connect.nl

A decrease in luminescence in treated cells compared to untreated controls indicates the compound's inhibitory potency. nih.gov Often, a second reporter, such as Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize the results for variations in cell viability and transfection efficiency. bmglabtech.com

Method Validation Parameters for Robustness and Reliability in this compound Analysis

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. gtfch.orgich.org For quantitative analysis of this compound, methods such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) must be validated according to guidelines from the International Council for Harmonisation (ICH). qbdgroup.comfda.gov The following parameters are critical for demonstrating the robustness and reliability of the analytical method. While specific data for this compound is not widely available, the validation parameters for related withanolides provide a benchmark for expected performance.

Linearity, Range, and Detection/Quantification Limits

Linearity and Range : Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. particle.dk It is typically evaluated by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable linearity, accuracy, and precision. ich.org For withanolides, linearity is often established with a correlation coefficient (r²) greater than 0.99. acs.orgku.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. scioninstruments.com The LOQ is the lowest concentration that can be measured with acceptable levels of both. scioninstruments.com These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comresearchgate.netchromforum.org

Table 1: Examples of Linearity, Range, LOD, and LOQ for Withanolide Analysis by Chromatographic Methods

Compound Method Linear Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Reference
Withaferin A HPLC 1.2–720 0.9998 0.0014 0.0037 akjournals.com
Withanolide A HPTLC 0.066–0.330 0.996 0.022 0.066 scispace.com
Withanolide A UHPLC-PDA 0.646–1.098 (LOQ) >0.99 0.213-0.362 0.646-1.098 acs.org
Withalongolide A HPLC-PDA 0.0106–0.106 0.9995 0.0032 0.0106 ku.edu
Physalin D HPLC 0.0004-0.0024 (LOQ) - 0.0004 0.0024 researchgate.net

This table presents data for related withanolides to illustrate typical validation parameters.

Accuracy, Precision, and Specificity

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. internationaljournalcorner.comnih.gov Recoveries for withanolide analysis are generally expected to be within 90-105%. nih.gov

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijpsjournal.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

Repeatability (Intra-day precision) : Analysis within the same laboratory, by the same operator, on the same equipment, over a short period.

Intermediate Precision (Inter-day precision) : Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility : Analysis between different laboratories. For withanolide analysis, the %RSD for precision is typically required to be less than 2-5%. acs.orginformaticsjournals.co.in

Specificity : Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.comdemarcheiso17025.com In chromatographic methods, specificity is demonstrated by the resolution of the analyte peak from other peaks and by peak purity analysis using techniques like photodiode array (PDA) detection or mass spectrometry (MS). ich.orgscispace.com

Table 2: Examples of Accuracy and Precision for Withanolide Analysis

Compound Method Accuracy (% Recovery) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
Withanolide A HPTLC 95.83–98.95 0.18–0.85 0.22–0.80 scispace.com
Withanolide A RP-HPLC 100.38–100.93 <2 <2 informaticsjournals.co.inresearchgate.net
Withanolides UHPLC-PDA 84.77–100.11 <5.0 <5.0 acs.org
Withalongolide A HPLC-PDA 96.72 1.571 0.614 ku.edu
Physalin D QuEChERS-HPLC 94.21–105.93 1.20–2.31 - researchgate.net

This table presents data for related withanolides to illustrate typical validation parameters.

Robustness and System Suitability

Robustness : Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. internationaljournalcorner.com For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. ijpsjournal.com The stability of standard and sample solutions is also assessed. particle.dk

System Suitability : System suitability testing is an integral part of many analytical procedures. It is performed before the analysis of any samples to ensure that the analytical system is performing adequately. waters.com For chromatographic systems, parameters such as peak resolution, tailing factor, theoretical plates, and the precision of replicate injections of a standard are evaluated to confirm the system is fit for the intended analysis. waters.com

Future Perspectives and Research Paradigms for + Withaphysalin D

Integration of Omics Technologies in Understanding (+)-Withaphysalin D Bioactivities

To fully comprehend the biological effects of this compound, a holistic approach is necessary. Omics technologies, which provide a global snapshot of different molecular layers within a biological system, are central to this endeavor. mdpi.com By combining transcriptomics, proteomics, and metabolomics, researchers can move from a single-target view to a comprehensive understanding of the cellular response to this compound.

The combination of proteomics, metabolomics, and transcriptomics offers a powerful, multi-layered approach to decipher the mechanism of action (MoA) of bioactive compounds. nih.gov This integrated strategy can reveal the cascade of events initiated by this compound, from gene expression changes to alterations in protein function and metabolic output.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing a picture of gene expression dynamics. mdpi.com By treating biological systems (e.g., cancer cell lines) with this compound and performing transcriptomic profiling, researchers can identify which genes are up- or down-regulated. This can point towards the specific signaling pathways and cellular processes modulated by the compound. nih.gov

Proteomics: As the functional executors of genetic information, proteins are often the direct targets of small molecules. Proteomic analysis identifies and quantifies the entire protein complement of a cell. omicscentre.com This can reveal changes in the abundance of specific proteins, identify post-translational modifications, and pinpoint the direct binding partners of this compound, thus uncovering its primary targets and downstream effectors. nih.gov

Metabolomics: This field focuses on the global profile of small-molecule metabolites within a system. mdpi.com Since metabolites are the end products of cellular processes, metabolomic profiling can provide a functional readout of the physiological state of a cell after treatment with this compound. nih.gov This can highlight perturbations in key metabolic pathways, such as energy metabolism or lipid synthesis, that are affected by the compound's activity.

By integrating these three omics layers, a more complete and system-wide understanding of the complex therapeutic mechanisms of a natural compound can be achieved. nih.gov

Systems biology integrates multi-omics data to model the complex interactions within a biological system. accscience.com A key application in pharmacology is network perturbation analysis, which examines how a compound disrupts the intricate network of molecular interactions that control cellular function. nih.govnih.gov

Proteomics, Metabolomics, and Transcriptomics in Mode of Action Studies

Advanced Computational and Artificial Intelligence Approaches in this compound Discovery

Computational methods, including artificial intelligence (AI) and molecular simulations, are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov These approaches offer a time- and cost-effective means to predict bioactivity, understand drug-target interactions, and design novel molecules with enhanced properties. arxiv.org

Machine learning (ML) offers powerful tools for screening vast chemical libraries and predicting the biological activity of compounds based on their structure. kjpp.net ML models can be trained on large datasets of molecules with known activities to learn complex structure-activity relationships (SARs). nih.gov

For this compound, ML could be employed in several ways:

Activity Prediction: Models can be developed to predict various pharmacological activities (e.g., anti-cancer, anti-inflammatory) for this compound and its derivatives. This allows for rapid in silico screening, prioritizing the most promising compounds for experimental testing. arxiv.orgkjpp.net

Lead Optimization: By understanding the structural features that contribute to bioactivity, ML models can guide the design of new analogs of this compound with potentially greater potency or improved properties. beilstein-journals.org

Model Interpretation: Advanced techniques can help interpret the "black box" of complex ML models, revealing the specific molecular substructures responsible for a predicted activity. This provides valuable insights for medicinal chemists to guide compound design. nih.gov

Molecular dynamics (MD) simulations provide a computational microscope to view the physical movements of atoms and molecules over time. mdpi.com This technique is invaluable for understanding how a ligand like this compound interacts with its protein target at an atomic level, offering insights into binding stability and the energetics of the interaction. nih.gov

Recent in silico studies have already applied MD simulations to understand the interactions of this compound with potential protein targets:

Interaction with Kallikrein-related peptidase 2 (KLK2): In a study screening for phytochemical inhibitors of KLK2, a protein implicated in prostate cancer, this compound was identified as a promising lead. MD simulations over 300 nanoseconds showed that the KLK2-(+)-Withaphysalin D complex was stable, with an average Root Mean Square Deviation (RMSD) of 0.20 ± 0.04 nm, indicating minimal structural changes upon binding. frontiersin.org

Interaction with Catechol-O-methyltransferase (COMT): this compound was investigated as a potential inhibitor of COMT, a target in neurodegenerative diseases. It demonstrated a strong binding affinity in molecular docking studies. Subsequent MD simulations confirmed the structural stability of the COMT-(+)-Withaphysalin D complex, supporting its potential as a reliable binder. genominfo.org

These studies showcase how MD simulations can validate potential drug targets and provide a detailed rationale for the observed bioactivity, guiding further experimental work. frontiersin.orggenominfo.org

Target ProteinSimulation Time (ns)Average RMSD (nm)Key Finding
Kallikrein-related peptidase 2 (KLK2)3000.20 ± 0.04The complex exhibited structural and dynamic stability. frontiersin.org
Catechol-O-methyltransferase (COMT)Not specifiedNot specifiedThe complex showed structural stability. genominfo.org

Machine Learning for Activity Prediction and Design

Sustainable Sourcing and Biotechnological Production Strategies for this compound

A critical consideration for the development of any natural product is a sustainable and reliable supply chain. This compound is naturally isolated from plants such as Physalis minima. nih.gov Relying solely on extraction from wild or cultivated plants can be challenging due to low yields, geographical and seasonal variations, and potential environmental impact. clariant.com

Future research must therefore focus on developing alternative production platforms:

Plant Cell and Tissue Culture: Cultivating plant cells or tissues (like hairy roots) in controlled bioreactors offers a promising alternative to whole-plant extraction. This method can ensure a consistent and continuous supply of the compound, independent of environmental factors, and can be optimized to enhance yields.

Metabolic Engineering and Synthetic Biology: By identifying the biosynthetic pathway of this compound, the responsible genes could be transferred into a microbial host, such as yeast or E. coli. These microorganisms can then be fermented on an industrial scale to produce the compound in a highly controlled, scalable, and potentially more cost-effective manner. This biotechnological approach aligns with modern goals for sustainable production of chemicals and biofuels. clariant.com

Sustainable Agriculture: If extraction from the plant source remains the most viable option, implementing sustainable agricultural practices is essential. This includes responsible sourcing to prevent biodiversity loss and deforestation, ensuring the long-term availability of the raw material. clariant.comclariant.com

Plant Tissue Culture and Hairy Root Cultures for Scalable Production

The isolation of this compound from its natural source, Physalis minima, yields very low quantities, making commercial-scale extraction impractical. vulcanchem.com Biotechnological approaches like plant tissue and organ culture present a viable alternative for the controlled, large-scale production of withanolides and other secondary metabolites, independent of geographical and seasonal constraints. nih.govmdpi.com

Research on related species, such as Withania somnifera, has demonstrated the feasibility of these techniques. Protocols for in vitro mass propagation using nodal explants have been successfully developed, achieving high yields of withanolides. nih.govnih.gov For instance, studies have optimized culture media, such as Murashige and Skoog (MS) medium supplemented with specific concentrations of plant growth regulators like 6-benzyladenine (BA) and Kinetin (Kn), to significantly boost the production of these compounds. nih.govresearchgate.net Similar strategies could be adapted for Physalis species to enhance the production of this compound.

Hairy root cultures, induced by Agrobacterium rhizogenes, are another promising avenue. nih.gov These cultures are known for their rapid growth and stable production of secondary metabolites. Standardizing protocols for hairy root cultures of Physalis minima could provide a continuous and high-yield source of this compound, overcoming the limitations of natural harvesting. nih.gov

Metabolic Engineering in Microbial Hosts for Cost-Effective Synthesis

Metabolic engineering in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli offers a highly attractive route for the cost-effective and scalable synthesis of complex plant natural products. biorxiv.orgrsc.org This approach involves transferring the biosynthetic pathway of a target molecule into a microbial chassis, which can be grown rapidly and cheaply in large-scale fermenters. tudelft.nl

While engineering yeast for the production of other withanolides is underway, significant challenges remain for this compound. biorxiv.org The complete biosynthetic pathway from its sterol precursors remains largely unelucidated. biorxiv.orgnih.gov Identifying and characterizing the specific enzymes—such as cytochrome P450s and dehydrogenases—involved in the intricate oxidative and cyclization steps is a critical prerequisite. biorxiv.orgmpg.de Recent research has begun to identify key genes in withanolide biosynthesis, which could serve as a foundation for engineering the this compound pathway in a host like yeast. biorxiv.org Success in this area would represent a paradigm shift, moving production from agriculture to industrial fermentation. rsc.org

Chemosynthetic Advancements for Industrial Scale-Up

The total chemical synthesis of withanolides, including this compound, is exceptionally challenging due to their complex, highly oxygenated, and stereochemically rich structures. biorxiv.org The ergostane (B1235598) backbone features multiple chiral centers and specific functional groups, such as lactone rings, that are difficult to construct with high selectivity and yield. nih.gov

Addressing Challenges in Natural Product Research: Focus on this compound

The journey of a natural product from discovery to a therapeutic agent is fraught with challenges. For this compound, these hurdles are primarily centered on its supply, structural complexity, and pharmaceutical properties.

Overcoming Issues of Supply and Structural Complexity

The most significant bottleneck in the research and development of this compound is its limited availability. The compound is isolated in very small amounts from Physalis minima; one report cites a yield of just 4.7 mg from 3 kg of dried plant material. vulcanchem.com This low natural abundance makes it difficult and expensive to obtain the quantities needed for extensive preclinical and clinical investigation. nih.govrsc.org This supply issue is a common problem in natural product drug discovery. frontiersin.org

Furthermore, the structural complexity of this compound presents a major challenge for chemical synthesis and modification. biorxiv.orgnih.gov The intricate tetracyclic ergostane framework with its specific stereochemistry makes de novo synthesis a formidable task, hindering efforts to produce it on a large scale or to easily create derivatives for optimization studies. vulcanchem.comnih.gov

Enhancing Bioavailability and Pharmacokinetic Properties through Formulation Design

Like many withanolides, this compound is characterized by poor water solubility, which is expected to translate into low oral bioavailability and challenging pharmacokinetic properties. vulcanchem.com This can limit its therapeutic efficacy, as insufficient concentrations of the compound may reach the target site in the body.

Modern formulation design offers promising strategies to overcome these limitations. Encapsulation of the compound into nanoparticle-based drug delivery systems is a frequently suggested approach. vulcanchem.comfrontiersin.org Nanoparticles can improve the solubility and stability of hydrophobic drugs, enhance their absorption, and potentially enable targeted delivery to specific tissues, such as tumors. frontiersin.orgfrontiersin.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used in the early stages to predict the pharmacokinetic attributes of this compound and guide the development of optimized formulations. nih.gov

Emerging Therapeutic Applications and Strategic Development for this compound

Initial research has highlighted the potential of this compound in several therapeutic areas, primarily driven by its anti-inflammatory and anticancer activities. vulcanchem.comontosight.ai Recent computational studies have identified it as a potential inhibitor of Kallikrein-related peptidase 2 (KLK2), a serine protease that is overexpressed in prostate cancer and plays a role in its progression. frontiersin.org Molecular docking and simulation studies showed that this compound binds with high affinity and stability to the catalytic residues of KLK2, suggesting it could be a lead compound for developing novel prostate cancer therapies. frontiersin.org

Its potent anti-inflammatory activity, demonstrated by the inhibition of nitric oxide (NO) production in macrophages, suggests applications in treating inflammatory conditions. vulcanchem.comresearchgate.net Strategic development will likely involve a multi-pronged approach. This includes further in-vitro and in-vivo validation of its activity against targets like KLK2 and inflammatory pathways. frontiersin.org Concurrently, structure-activity relationship (SAR) studies, enabled by semi-synthesis or chemosynthetic advancements, will be crucial to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. mdpi.com Integrating these biological findings with the development of advanced drug delivery systems will be essential to translate the therapeutic promise of this compound into a clinical reality. frontiersin.org

Exploration of Synergistic Combinations with Existing Therapeutics

The exploration of synergistic combinations between natural compounds and existing therapeutic agents represents a promising strategy to enhance treatment efficacy and overcome drug resistance. In the context of withanolides, the class of compounds to which this compound belongs, several studies have highlighted their potential to work in concert with conventional chemotherapeutic drugs. nih.govnih.gov This approach aims to achieve a greater therapeutic effect than the sum of the individual agents, potentially allowing for lower doses of cytotoxic drugs and thereby reducing adverse side effects. thieme-connect.commdpi.com

Research on related withanolides, such as Withaferin A, has demonstrated synergistic cytotoxic action with drugs like cisplatin (B142131) in ovarian cancer cell lines. animal-reproduction.org The co-administration of withanolides with chemotherapeutics can lead to enhanced apoptosis (programmed cell death) and inhibition of cancer cell proliferation. nih.govnih.gov For instance, studies have shown that withanolides can sensitize cancer cells to the effects of drugs like doxorubicin (B1662922) and paclitaxel. nih.govnih.gov The underlying mechanisms for this synergy often involve the modulation of multiple cellular pathways, including the inhibition of survival signals like NF-κB and Akt, and the induction of reactive oxygen species (ROS) that promote cell death. nih.govbiomedres.us

While direct studies on the synergistic effects of this compound are still emerging, the known anti-inflammatory and cytotoxic properties of physalins suggest a strong potential for combination therapies. researchgate.net Future research should focus on systematically screening this compound in combination with a panel of standard-of-care chemotherapeutic agents against various cancer types. Such studies would involve in vitro assays to determine the combination index (CI) to classify the interaction as synergistic, additive, or antagonistic. Promising synergistic combinations identified in vitro would then warrant further investigation in preclinical animal models to evaluate their in vivo efficacy and safety.

A potential area of investigation is the combination of this compound with targeted therapies. For example, its ability to modulate signaling pathways could complement the action of kinase inhibitors or other targeted agents. biomedres.us The potential for a synergistic therapeutic effect is a key benefit of having distinct binding sites and mechanisms of action. nih.gov

Table 1: Potential Synergistic Combinations and Mechanisms

Therapeutic Agent ClassPotential Mechanism of Synergy with this compoundRationale
Platinum-based drugs (e.g., Cisplatin)Enhanced DNA damage, inhibition of DNA repair mechanisms, increased apoptosisWithanolides have been shown to potentiate the effects of cisplatin. animal-reproduction.org
Taxanes (e.g., Paclitaxel)Stabilization of microtubules, cell cycle arrest, enhanced apoptosisSynergistic effects have been observed with other withanolides. nih.gov
Anthracyclines (e.g., Doxorubicin)Increased ROS production, enhanced DNA intercalation, induction of apoptosisCombination with Withania somnifera extract has shown synergy. nih.gov
Targeted Therapies (e.g., Kinase Inhibitors)Inhibition of parallel survival pathways, overcoming resistance mechanismsWithanolides modulate key signaling pathways like NF-κB and Akt. biomedres.us

Repurposing of this compound for New Disease Indications

Drug repurposing, or finding new therapeutic uses for existing compounds, is a cost-effective and time-efficient strategy for drug development. pensoft.netresearchgate.net It leverages existing data on a drug's safety and pharmacokinetics to accelerate its path to clinical application for a new disease. researchgate.net For natural products like this compound, which may have a broad range of biological activities, repurposing offers a significant opportunity to address unmet medical needs. researchgate.netfrontiersin.org

The diverse pharmacological activities attributed to withanolides, including anti-inflammatory, antioxidant, and immunomodulatory effects, suggest that this compound could be a candidate for repurposing beyond its potential anticancer applications. researchgate.netresearchgate.net A particularly promising area for the repurposing of withanolides is in the treatment of neurodegenerative diseases. researchgate.netmedchemexpress.commedchemexpress.com

Several withanolides have demonstrated neuroprotective properties in preclinical studies. researchgate.net For instance, Withanolide A has been studied for its potential in the context of neurodegenerative conditions like Alzheimer's and Parkinson's disease. medchemexpress.comcolab.wsresearchgate.net The mechanisms underlying these neuroprotective effects are thought to include the promotion of neurite outgrowth, protection against oxidative stress, and modulation of inflammatory pathways within the brain. researchgate.net Given that this compound is a member of the withanolide class, it is plausible that it may also possess neuroprotective activities. nih.gov

Computational approaches, such as molecular docking and network pharmacology, can be powerful tools in identifying new potential targets and disease indications for compounds like this compound. pensoft.netpensoft.net These in silico methods can predict interactions between a compound and various protein targets known to be involved in different disease pathways, thereby generating hypotheses for drug repurposing. pensoft.net For example, a computational study on other compounds from the Physalis genus identified potential interactions with targets relevant to diabetes. pensoft.net

Future research into repurposing this compound should involve screening the compound in a variety of disease models beyond cancer, with a particular focus on neurodegenerative and inflammatory disorders. Initial in vitro and cell-based assays can provide preliminary evidence of efficacy, which can then be validated in animal models of specific diseases.

Table 2: Potential New Disease Indications for this compound

Disease AreaPotential Mechanism of ActionRationale
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)Antioxidant, anti-inflammatory, promotion of neurite outgrowthOther withanolides have shown neuroprotective effects. researchgate.netmedchemexpress.com
Inflammatory Disorders (e.g., Rheumatoid Arthritis)Inhibition of pro-inflammatory cytokines and pathways (e.g., NF-κB)Physalins are known to have potent anti-inflammatory properties. researchgate.net
Diabetes MellitusModulation of glucose metabolism, protection of pancreatic β-cellsCompounds from the same plant genus have shown potential antidiabetic activity in computational studies. pensoft.net

Ethical Considerations and Intellectual Property in Natural Product Research

The journey of a natural product from its source to a potential therapeutic agent is fraught with complex ethical and legal considerations. These issues are particularly pertinent for compounds like this compound, which are derived from plants that may be part of the traditional medicine systems of indigenous communities.

Benefit-Sharing and Traditional Knowledge

Bioprospecting, the exploration of natural sources for commercially valuable compounds, must be conducted ethically to avoid biopiracy—the exploitation of indigenous knowledge and biological resources without fair compensation. chronicle.comijnrd.orgrecentscientific.com The traditional knowledge of indigenous and local communities often provides crucial leads for the discovery of bioactive compounds. enhancedif.orgcbd.int This knowledge, accumulated over generations, can significantly reduce the time and resources required for research and development. chronicle.com

International agreements like the Convention on Biological Diversity (CBD) and the Nagoya Protocol provide frameworks for Access and Benefit-Sharing (ABS). enhancedif.orglavery.canih.gov These frameworks are built on the principles of Prior Informed Consent (PIC) and Mutually Agreed Terms (MAT). bps.ac.uksustainability-directory.com PIC ensures that the communities providing the genetic resources and associated traditional knowledge are fully informed and have consented to their use. recentscientific.comsustainability-directory.com MAT establishes the terms for the fair and equitable sharing of benefits arising from the utilization of these resources, which can be both monetary (e.g., royalties) and non-monetary (e.g., technology transfer, capacity building). cbd.intsustainability-directory.com

For research on this compound, which is isolated from plants of the Physalis genus, it is crucial to ascertain whether traditional knowledge was involved in identifying the plant's medicinal properties. If so, researchers and commercial entities have an ethical and often legal obligation to engage with the relevant communities to establish benefit-sharing agreements. chronicle.comenhancedif.org This ensures that those who have stewarded the biodiversity and held the traditional knowledge receive a just share of any benefits derived from it. bps.ac.uksustainability-directory.com

Patenting Strategies for Natural Product Derivatives

Securing intellectual property (IP) rights, particularly patents, is often essential to attract the investment needed for the lengthy and expensive process of drug development. lavery.capatentpc.com However, patenting natural products presents unique challenges. researchgate.net In many jurisdictions, a naturally occurring substance, even in its isolated form, is not considered patentable subject matter because it is a "product of nature". nih.govnixonpeabody.com

To overcome this hurdle, patenting strategies for natural product-based inventions typically focus on innovations that render the product "markedly different" from its natural counterpart. nixonpeabody.com This can include:

Derivatives and Modifications: Creating novel chemical derivatives of the natural product with improved properties, such as enhanced efficacy, better bioavailability, or reduced toxicity. researchgate.netnih.gov

New Formulations: Developing novel formulations that, for example, improve the delivery or stability of the compound. nih.gov A combination of extracts that results in enhanced efficacy may also be patentable. nih.gov

New Uses and Methods of Treatment: Claiming a new and non-obvious therapeutic use for the natural product or a method of treating a specific disease using the compound. nih.govslideshare.net

Novel Methods of Extraction or Synthesis: Patenting a new and inventive process for isolating or synthesizing the compound. nih.govnih.gov

For this compound, future patent applications would likely need to focus on such modifications or new applications rather than the compound itself in its isolated form. researchgate.net Crafting robust patent claims that clearly define the inventive step is crucial. patentpc.com This might involve specifying a particular polymorphic form, a synergistic combination with another drug, or its use in treating a previously unrelated disease. nih.gov The increasing difficulty in patenting natural products necessitates creative and strategic approaches to IP protection to ensure that promising compounds like this compound can be translated into valuable medicines. researchgate.netnixonpeabody.com

Q & A

Q. What methodologies are recommended for isolating (+)-Withaphysalin D from plant sources, and how can purity be validated?

this compound is typically isolated using a combination of solvent extraction and chromatographic techniques. For example, ethyl acetate fractions of Physalis species are subjected to silica gel column chromatography, followed by Sephadex LH-20 and ODS column purification . Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (e.g., exact mass: 466.215084) and absence of co-eluting impurities . Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation, particularly for distinguishing stereoisomers and epoxide groups .

Q. How can researchers establish the anti-inflammatory activity of this compound in vitro?

The compound’s anti-inflammatory effects are commonly assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophage models. Key metrics include nitric oxide (NO) inhibition via Griess reagent and cytokine profiling (e.g., TNF-α, IL-6) using ELISA. Dose-response curves (e.g., 1–50 μM) and IC₅₀ calculations are critical for potency evaluation. Positive controls like dexamethasone should be included for comparative analysis .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Advanced MS/MS fragmentation patterns (e.g., ESI-QTOF-MS) and 2D NMR experiments (COSY, HSQC, HMBC) are indispensable. For example, HMBC correlations can confirm lactone ring connectivity, while NOESY spectra resolve stereochemical configurations at C-20 and C-22 positions . X-ray crystallography may be required for absolute configuration determination in novel analogs .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be reconciled in this compound studies?

Contradictions may arise from concentration-dependent effects or cell-type specificity. For instance, low concentrations (≤10 μM) may suppress NF-κB signaling in macrophages, while higher doses (≥50 μM) could induce cytotoxicity and inflammatory caspase activation. Dose-range optimization and transcriptomic profiling (RNA-seq) are recommended to identify biphasic mechanisms .

Q. What experimental strategies can elucidate the biosynthesis pathway of this compound in Physalis species?

Isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with gene silencing (CRISPR/Cas9) of candidate cytochrome P450 enzymes can map precursor flux. Comparative metabolomics of wild-type and mutant plant lines may reveal key intermediates, such as withanolide aglycones . Transcriptomic data mining for methyltransferase and epoxidase homologs is also critical .

Q. How does this compound achieve selective inhibition of GluN2B-containing NMDA receptors, and what are the implications for neuroprotection?

Radioligand binding assays (e.g., [³H]MK-801 displacement) and electrophysiological recordings in HEK293 cells expressing GluN2B subunits demonstrate subunit-specific antagonism. Molecular docking simulations suggest interactions with the glycine-binding site, reducing Ca²⁺ influx and excitotoxicity. In vivo models (e.g., ischemic stroke rodents) should assess blood-brain barrier permeability via LC-MS quantification of brain tissue extracts .

Q. What methodological pitfalls should be avoided when assessing the cytotoxicity of this compound in cancer cell lines?

Common issues include:

  • Solvent artifacts : Use low DMSO concentrations (≤0.1%) and include vehicle controls.
  • Proliferation vs. apoptosis : Differentiate using Annexin V/PI staining and caspase-3/7 assays.
  • Off-target effects : Combine transcriptomic (RNAi screens) and proteomic (phospho-kinase arrays) approaches to identify primary targets .

Methodological Guidance for Data Reproducibility

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

  • Standardized protocols : Publish detailed extraction and assay protocols in supplementary materials, including solvent ratios, incubation times, and equipment specifications .
  • Reference standards : Use commercially available withanolides (e.g., Withaphysalin A) as internal controls for HPLC and bioassays .
  • Data sharing : Deposit raw NMR, MS, and bioassay datasets in public repositories (e.g., MetaboLights) with FAIR-compliant metadata .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) should calculate IC₅₀/EC₅₀ values with 95% confidence intervals. For multi-parametric assays (e.g., cytokine panels), apply false discovery rate (FDR) corrections to mitigate Type I errors .

Cross-Disciplinary Applications

Q. How can this compound research inform drug discovery beyond oncology and neurology?

Its immunomodulatory properties warrant exploration in autoimmune diseases (e.g., rheumatoid arthritis) using collagen-induced arthritis (CIA) models. Additionally, its antioxidant capacity (e.g., DPPH radical scavenging assays) could be leveraged in age-related oxidative stress studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.